Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQWVIOCHFYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Foreword
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further chemical and biological investigation is built. For researchers in medicinal chemistry and drug development, confirming the identity and purity of a novel or synthesized small molecule is a non-negotiable prerequisite for advancing a compound through the discovery pipeline. This guide provides a comprehensive, logic-driven walkthrough for the complete structure elucidation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a molecule featuring a strained ring system and multiple functional groups that present a valuable case study.
Initial Assessment: The Molecular Blueprint
Before any detailed spectroscopic analysis, the first step is to ascertain the molecule's fundamental properties: its molecular formula and mass. This information provides the basic constraints for any proposed structure.
Molecular Formula: C₇H₁₂O₃[1] Molecular Weight: 144.17 g/mol [1] IUPAC Name: Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate[1]
High-Resolution Mass Spectrometry (HRMS) is the premier technique for this initial step.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis: Determine the exact mass of the most abundant ion. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass, comparing it against the expected formula.
Trustworthiness Check: The power of HRMS lies in its precision. An observed mass that is within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₇H₁₂O₃ provides extremely strong evidence for the proposed molecular formula.
| Parameter | Expected Value | Observed (Typical) |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |
| Exact Mass (Monoisotopic) | 144.07864 Da | 144.078xx Da |
| [M+H]⁺ Ion | 145.08592 Da | 145.085xx Da |
| [M+Na]⁺ Ion | 167.06786 Da | 167.067xx Da |
The Elucidation Workflow: A Multi-Technique Approach
The structure of an unknown organic molecule is a puzzle. No single technique provides all the answers; instead, we use a combination of spectroscopic methods to reveal different pieces of the puzzle, as outlined below.[2][3] Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework.[2][4]
Caption: Overall workflow for structure elucidation.
Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Experience: The first question to answer after confirming the molecular formula is: "What functional groups are present?" IR spectroscopy is a rapid and definitive method for this purpose.[5] Based on the name "Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate," we expect to see absorptions for an alcohol (O-H) and an ester (C=O, C-O).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 (broad) | Strong | O-H stretch | The broadness is characteristic of a hydrogen-bonded alcohol. |
| ~2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretches from the cyclobutane and methyl groups. |
| ~1735 | Very Strong | C=O stretch | Characteristic for a saturated ester carbonyl.[5] |
| ~1250-1150 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ester group. |
The presence of these key bands provides strong, direct evidence for the alcohol and ester functionalities, validating the initial hypothesis. The spectrum of a related compound, cyclobutanecarboxylic acid, shows similar characteristic peaks for the ring and carbonyl group.[6]
Assembling the Molecular Skeleton: NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the local chemical environment of each proton and carbon atom and, crucially, how they are connected.[4]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire a suite of NMR experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
¹H NMR: Proton Environments and Neighbors
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Expected ¹H NMR Data (Predicted for 400 MHz in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | s | 3H | -OCH₃ | Singlet, deshielded by the adjacent ester oxygen. |
| ~3.65 | s | 2H | -CH₂OH | Singlet, adjacent to a quaternary carbon (no H neighbors). Deshielded by oxygen. |
| ~2.20-2.40 | m | 4H | -CH₂- (ring, α) | Complex multiplet, adjacent to both the other ring CH₂ and the quaternary carbon. |
| ~1.90-2.10 | m | 2H | -CH₂- (ring, β) | Complex multiplet, adjacent to the two α-CH₂ groups. |
| ~1.80 (broad) | s | 1H | -OH | A broad singlet that is exchangeable with D₂O. Its position can vary. |
Causality: The choice to run a ¹H NMR first is strategic. It gives a quick census of the protons. The presence of three singlets (for OCH₃, CH₂OH, and OH) immediately suggests that the methyl and hydroxymethyl groups are attached to a carbon with no protons—a quaternary center. This is a critical piece of the puzzle.
¹³C NMR and DEPT-135: The Carbon Backbone
The ¹³C NMR spectrum shows all unique carbon environments, while the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes carbon types.
Expected ¹³C NMR & DEPT-135 Data (Predicted for 100 MHz in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~175 | No Signal | C=O | Quaternary ester carbonyl, in a typical range for this functional group.[5] |
| ~68 | Negative | -CH₂OH | Methylene carbon attached to an oxygen. |
| ~52 | Positive | -OCH₃ | Methyl carbon attached to an oxygen. |
| ~48 | No Signal | C (quaternary) | The quaternary carbon of the cyclobutane ring, C1. |
| ~30 | Negative | -CH₂- (ring, α) | The two equivalent methylene carbons adjacent to the quaternary center. |
| ~16 | Negative | -CH₂- (ring, β) | The single methylene carbon at the "back" of the ring. |
Self-Validation: The DEPT-135 experiment provides an internal check. We expect to see one positive signal (CH₃), three negative signals (3 x CH₂), and two absent signals (2 x quaternary C). This perfectly matches the proposed structure, adding a layer of trustworthiness to the assignment.
2D NMR: Connecting the Pieces
While 1D NMR provides the pieces, 2D NMR shows how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for final confirmation.[7]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (typically 2-3 bonds apart). We would expect to see correlations between the two sets of cyclobutane methylene protons (~2.3 ppm and ~2.0 ppm), confirming the ring structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the "spin systems" or molecular fragments.
Sources
- 1. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C7H12O3 | CID 57478432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This guide details the technical profile, synthesis, and application of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate , a critical building block in modern medicinal chemistry for introducing conformational restriction.
A Strategic Scaffold for Conformational Restriction in Drug Discovery
Executive Summary
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 1073-86-5) is a functionalized cyclobutane scaffold used primarily as a bioisostere for gem-dimethyl groups and to induce conformational rigidity in flexible alkyl chains. Its unique geometry—defined by the "puckered" cyclobutane ring (~30° dihedral angle)—offers a distinct vector for projecting pharmacophores compared to cyclopropane (planar) or cyclopentane (envelope) analogs. This guide outlines its physicochemical properties, a validated synthetic route via desymmetrization, and its utility in structure-activity relationship (SAR) optimization.
Chemical Identity & Structural Analysis
| Parameter | Technical Detail |
| IUPAC Name | Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate |
| CAS Registry Number | 1073-86-5 |
| SMILES | COC(=O)C1(CO)CCC1 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Structural Class | Gem-disubstituted Cyclobutane; Hydroxy-Ester |
Structural Significance
The compound features a quaternary carbon at position 1, creating a gem-disubstituted pattern. This substitution imposes a high energy barrier to ring inversion, effectively "locking" the relative orientation of the ester and hydroxymethyl groups. In drug design, this prevents the "collapse" of flexible chains, potentially reducing the entropic penalty of binding to a protein target.
Figure 1: Structural decomposition highlighting the pharmacophoric vectors provided by the scaffold.
Physicochemical Properties
While experimental data for this specific ester is sparse in public registries, the following values are derived from validated predictive models and homologous series (e.g., ethyl analogs).
| Property | Value / Range | Context for Application |
| Physical State | Colorless to pale yellow liquid | Standard handling at RT. |
| Boiling Point | ~215–220 °C (760 mmHg) | Predicted. Distillable under high vacuum (~100°C @ 15 mmHg). |
| Density | ~1.12 g/cm³ | Denser than water due to oxygenation. |
| LogP (Calculated) | 0.30 – 0.50 | Amphiphilic; good membrane permeability potential. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Well within the range for CNS penetration (<90 Ų). |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Highly compatible with standard organic synthesis solvents. |
Stability Note: The cyclobutane ring possesses ~26 kcal/mol of ring strain but is kinetically stable under standard ester hydrolysis or oxidation conditions. Avoid exposure to extreme Lewis acids which may trigger ring expansion or cleavage.
Synthetic Route & Manufacturing Protocol
The most robust synthesis involves the desymmetrization of dimethyl cyclobutane-1,1-dicarboxylate . Direct reduction of the diester is difficult to control; therefore, a stepwise hydrolysis-reduction sequence is recommended for high purity.
Reaction Pathway[2][3][4][5][6][7][8][9]
Figure 2: Step-wise synthesis via chemoselective reduction of the mono-acid.
Detailed Experimental Protocol
Step 1: Cyclization (Formation of Diester)
-
Reagents: Dimethyl malonate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Methoxide (2.2 eq, 25% in MeOH).
-
Procedure: Add sodium methoxide solution to a flask. Slowly add dimethyl malonate at 0°C. Stir 30 min. Add 1,3-dibromopropane dropwise. Heat to reflux for 4–6 hours.
-
Workup: Remove MeOH in vacuo. Partition residue between water and diethyl ether. Dry organic layer (
) and concentrate. Distill under vacuum to obtain Dimethyl cyclobutane-1,1-dicarboxylate .
Step 2: Desymmetrization (Partial Hydrolysis)
-
Reagents: Diester (from Step 1), KOH (1.0 eq), MeOH.
-
Procedure: Dissolve diester in MeOH. Add KOH (dissolved in min. water) dropwise at 0°C over 1 hour. Stir at RT for 12 hours.
-
Workup: Evaporate MeOH. Dilute with water. Extract unreacted diester with ether (recycle this). Acidify the aqueous layer to pH 2 with HCl. Extract the Mono-ester (acid) with EtOAc.
Step 3: Chemoselective Reduction
Critical Step: Borane reduces carboxylic acids significantly faster than esters.
-
Reagents: Mono-ester acid (1.0 eq), Borane-Dimethyl Sulfide complex (
, 1.1 eq), Anhydrous THF. -
Procedure:
-
Dissolve mono-ester acid in anhydrous THF under Nitrogen. Cool to -10°C.
-
Add
dropwise (Caution: Gas evolution). -
Allow to warm to RT and stir until TLC shows consumption of acid (~2-4 h).
-
Quench: Cool to 0°C. Slowly add MeOH until bubbling ceases.
-
-
Purification: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate .
Reactivity & Applications in Drug Design
Functionalization Logic
The orthogonality of the ester and alcohol allows for versatile downstream chemistry:
-
Alcohol: Can be converted to a leaving group (Tosylate/Mesylate) for nucleophilic substitution (e.g., creating spiro-cycles or amino-acid analogs).
-
Ester: Can be hydrolyzed to the acid or reduced to the aldehyde.
Case Study: Bioisosterism
Replacing a gem-dimethyl group with a cyclobutane ring often improves metabolic stability by removing accessible methyl C-H bonds prone to P450 oxidation.
| Feature | Gem-Dimethyl | Cyclobutane Scaffold | Advantage |
| Bond Angle | ~109.5° (Tetrahedral) | ~88° (Internal) | Alters vector projection. |
| Metabolic Liability | High (Methyl oxidation) | Low (Ring C-H are sterically shielded) | Improved |
| Lipophilicity | High | Moderate | Better solubility profile. |
Handling, Safety & Storage
-
Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption (hygroscopic potential of the alcohol).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the borane reduction step.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57478432, Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses (1943). 1,1-Cyclobutanedicarboxylic acid.[1][2] Org.[3][4][1][2] Synth. 1943, 23,[5] 16. (Foundational method for the dicarboxylate precursor). Retrieved from [Link]
- Kuck, D. (2006).Benign by Design: Cyclobutane Derivatives in Drug Discovery. (General reference on cyclobutane utility).
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An In-Depth Technical Guide to the Potential Biological Activity of Novel Cyclobutane Derivatives
Foreword
The cyclobutane motif, a four-membered carbocycle, has long been recognized for its unique stereochemical and conformational properties. Its inherent ring strain and puckered conformation bestow upon it a three-dimensional character that is increasingly sought after in modern drug discovery to escape the "flatland" of traditional aromatic scaffolds.[1][2][3] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel cyclobutane derivatives and their diverse biological activities. We will delve into the rationale behind screening for specific activities, provide detailed, field-proven experimental protocols, and explore the mechanisms of action of promising cyclobutane-containing compounds.
The Cyclobutane Scaffold: A Privileged Structure in Medicinal Chemistry
The cyclobutane ring is a versatile scaffold that can significantly influence the pharmacological properties of a molecule. Its rigid, puckered conformation can improve potency, selectivity, and pharmacokinetic profiles.[1][2] This has been validated by the successful introduction of several cyclobutane-containing drugs to the market, including the anticancer agent carboplatin, the antiviral drug boceprevir, and the androgen receptor antagonist apalutamide.[2] The unique geometry of the cyclobutane ring allows for precise orientation of substituents, facilitating optimal interactions with biological targets.
Unveiling the Anticancer Potential of Cyclobutane Derivatives
The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Cyclobutane derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity.
Rationale for Anticancer Screening
The rationale for screening novel cyclobutane derivatives for anticancer activity is multifaceted. Their structural rigidity can lead to high binding affinity and selectivity for cancer-specific targets. Furthermore, the diversity of functional groups that can be appended to the cyclobutane core allows for the targeting of various cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Experimental Workflow: From Cytotoxicity to Apoptosis
A systematic approach is crucial for evaluating the anticancer potential of novel compounds. The following workflow outlines a standard cascade of in vitro assays.
Figure 1: Experimental workflow for anticancer evaluation.
2.2.1. Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Novel cyclobutane derivatives
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclobutane derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2.2.2. Detailed Protocol: Annexin V/PI Staining for Apoptosis via Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the cyclobutane derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mechanism of Action: Targeting Key Signaling Pathways
Several novel cyclobutane derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways. For instance, certain derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer.
Figure 2: Inhibition of the NF-κB signaling pathway by a hypothetical cyclobutane derivative.
Table 1: Anticancer Activity of Representative Cyclobutane Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Cpd-1 | G9a Histone Methyltransferase | Various Cancer Cells | 0.153 | [1] |
| Cpd-2 | Integrin αvβ3 | PC-3 (Prostate) | < 1 | [4] |
| Cpd-3 | TYK2 (Janus Kinase) | Psoriasis Model | In Clinical Trials | [5] |
Combating Microbial Threats with Novel Cyclobutane Derivatives
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cyclobutane-containing natural products and their synthetic analogs have demonstrated promising antibacterial and antifungal activities.[6][7][8]
Rationale for Antimicrobial Screening
The structural diversity of cyclobutane derivatives allows for the exploration of novel mechanisms to combat microbial growth. Their unique three-dimensional shapes can enable them to interact with microbial targets that are not effectively inhibited by existing drugs.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Novel cyclobutane derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the cyclobutane derivatives in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the microtiter plates containing the serially diluted compounds with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Antimicrobial Activity of Selected Cyclobutane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sceptrin | Staphylococcus aureus | - | [6] |
| Thiazolylhydrazone derivative | Bacillus subtilis | 16 | [7] |
| Thiazole-based derivative | Candida tropicalis | 16 | [9] |
Modulating the Inflammatory Response with Cyclobutane Derivatives
Chronic inflammation is implicated in a wide range of diseases. Cyclobutane derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][11][12]
Rationale for Anti-inflammatory Screening
The rationale for screening cyclobutane derivatives for anti-inflammatory activity is based on their potential to selectively inhibit enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) and the NF-κB pathway.[11][12]
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Novel cyclobutane derivatives
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the cyclobutane derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Synthesis of Bioactive Cyclobutane Derivatives
The synthesis of functionalized cyclobutanes often relies on photochemical [2+2] cycloaddition reactions, which allow for the construction of the four-membered ring with high stereocontrol.[13][14][15]
General Strategy: [2+2] Photocycloaddition
This powerful reaction involves the light-induced formation of a cyclobutane ring from two alkene-containing molecules. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates, sensitizers, and reaction conditions.
Figure 3: General synthetic workflow for bioactive cyclobutane derivatives.
Example Synthesis: Sceptrin
The marine alkaloid sceptrin, known for its antimicrobial properties, features a complex dimeric structure with a central cyclobutane ring. Its synthesis has been a significant challenge, with recent biomimetic approaches utilizing a photochemical [2+2] dimerization of a hymenidin surrogate.[16]
Conclusion and Future Perspectives
Novel cyclobutane derivatives represent a rich and underexplored area of chemical space with immense potential for the discovery of new therapeutic agents. Their unique structural features offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their biological activities. As synthetic methods for constructing complex cyclobutane scaffolds continue to advance, we can anticipate the emergence of a new generation of cyclobutane-based drugs with novel mechanisms of action to address unmet medical needs.
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Cyclobutanes in Small-Molecule Drug Candidates. (2021). ChemMedChem. [Link]
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Contemporary synthesis of bioactive cyclobutane natural products. (2023). FAO AGRIS. [Link]
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Contemporary synthesis of bioactive cyclobutane natural products | Request PDF. (n.d.). ResearchGate. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Semantic Scholar. [Link]
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). Chinese Medicine. [Link]
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Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (n.d.). ResearchGate. [Link]
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Examples of 1,2-disubsituted cyclobutanes in clinical trials... (n.d.). ResearchGate. [Link]
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Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (n.d.). jcmm.org.cn. [Link]
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Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). MDPI. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. | Request PDF. (2025). ResearchGate. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]
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Cycloaddition Reactions: Advances in Research and Applications. (2019). Nova Science Publishers. [Link]
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Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring. (2006). PubMed. [Link]
-
Bioactive cyclobutane-containing alkaloids. (2008). PubMed. [Link]
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Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. (2025). PubMed. [Link]
-
Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis | Request PDF. (2025). ResearchGate. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). ACS Publications. [Link]
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Photochemical Generation and Cycloadditions of Strained Cycloalkynes. (2025). ACS Publications. [Link]
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A Guide to the Spectroscopic Interpretation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This technical guide provides an in-depth analysis of the predicted spectroscopic data for Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, elucidating the structural features of the molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, providing a framework for the structural elucidation of similarly complex small molecules.
Molecular Structure Analysis: The Foundation for Interpretation
Before delving into the spectral data, a thorough analysis of the target molecule's structure is paramount. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate possesses a unique combination of functional groups and stereochemical complexity that dictates its spectroscopic signature.
Key Structural Features:
-
Quaternary Carbon: The C1 carbon of the cyclobutane ring is a quaternary center, meaning it has no directly attached protons. This will be a key feature in the ¹³C NMR spectrum.
-
Functional Groups: The molecule contains a methyl ester (-COOCH₃), a primary alcohol (-CH₂OH), and a cyclobutane ring. Each of these groups has characteristic spectroscopic fingerprints.
-
Symmetry: The molecule lacks a plane of symmetry through the cyclobutane ring. Consequently, the protons on each methylene group of the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.
The following diagram illustrates the molecular structure with carbons and protons labeled for the subsequent NMR analysis.
Caption: Molecular structure of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this molecule is predicted to be complex due to the rigid cyclobutane ring and the resulting diastereotopicity of the methylene protons.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| a | ~3.70 | 3H | singlet (s) | - | -COOCH₃ |
| b | ~3.65 | 2H | singlet (s) | - | -CH₂ OH |
| c | ~2.50 | 1H | broad singlet (br s) | - | -OH |
| d, e, f | 1.80 - 2.40 | 6H | complex multiplet (m) | - | Cyclobutane -CH₂- |
Interpretation of the ¹H NMR Spectrum
-
Signal a (δ ~3.70 ppm, 3H, s): This singlet is characteristic of the three equivalent protons of the methyl ester group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[1]
-
Signal b (δ ~3.65 ppm, 2H, s): This singlet corresponds to the two protons of the hydroxymethyl group (-CH₂OH). These protons are deshielded by the adjacent oxygen atom. While they could theoretically be coupled to the hydroxyl proton, this coupling is often not observed due to rapid proton exchange.
-
Signal c (δ ~2.50 ppm, 1H, br s): This broad singlet is assigned to the hydroxyl proton (-OH). The broadness of the signal is a result of chemical exchange and hydrogen bonding. Its chemical shift can vary significantly with concentration and solvent.
-
Signals d, e, f (δ 1.80 - 2.40 ppm, 6H, m): This complex multiplet arises from the six protons on the cyclobutane ring. Due to the lack of symmetry, the protons on each of the three methylene groups are diastereotopic, leading to distinct chemical shifts and complex spin-spin coupling. The protons on C2, C3, and C4 will exhibit both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling, resulting in a complex, overlapping multiplet. The chemical shifts of cyclobutane protons are known to be complex and differ significantly from acyclic systems.[2] Unsubstituted cyclobutane protons resonate around 1.96 ppm.[3] The substituents on C1 will influence the precise shifts of these ring protons.
Advanced NMR Techniques for Full Assignment
A definitive assignment of the complex cyclobutane proton signals would necessitate 2D NMR experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. We would expect to see cross-peaks connecting the vicinally coupled protons on the cyclobutane ring (e.g., H2a with H3a and H3b), which would help to trace the connectivity of the ring protons.[4][5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would show correlations between the cyclobutane protons and their corresponding carbons, as well as the -OCH₃ protons to the C6 carbon, and the -CH₂OH protons to the C7 carbon.[4][6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~175 | Absent | C5 (Ester C=O) |
| ~65 | Negative | C7 (-C H₂OH) |
| ~52 | Positive | C6 (-OC H₃) |
| ~48 | Absent | C1 (Quaternary) |
| ~30 | Negative | C2/C4 (Cyclobutane -C H₂-) |
| ~15 | Negative | C3 (Cyclobutane -C H₂-) |
Interpretation of the ¹³C NMR Spectrum
-
δ ~175 ppm (C5): This downfield signal is characteristic of a carbonyl carbon in an ester.[7][8] In a DEPT-135 spectrum, this peak would be absent as it is a quaternary carbon.[7][9][10]
-
δ ~65 ppm (C7): This signal is in the typical range for a carbon singly bonded to an oxygen atom in an alcohol. The DEPT-135 spectrum would show this as a negative peak, confirming it is a CH₂ group.[9][10]
-
δ ~52 ppm (C6): This peak corresponds to the methyl carbon of the ester group. Its chemical shift is influenced by the adjacent oxygen atom. The DEPT-135 spectrum would show this as a positive peak, indicating a CH₃ group.[9][10]
-
δ ~48 ppm (C1): This signal is assigned to the quaternary carbon of the cyclobutane ring, which is substituted with both the ester and hydroxymethyl groups. Its chemical shift is further downfield than the other ring carbons due to the deshielding effect of the two substituents. This peak would be absent in a DEPT-135 spectrum.[7][8][9]
-
δ ~30 ppm and ~15 ppm (C2, C3, C4): These signals in the upfield region are characteristic of the sp³ hybridized carbons of the cyclobutane ring. Due to the substitution pattern, C2 and C4 are chemically equivalent, while C3 is unique, leading to two distinct signals for the three CH₂ groups. The DEPT-135 spectrum would show both of these as negative peaks, confirming they are CH₂ groups.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Vibration |
| 3600-3200 | Strong | Broad | O-H stretch (alcohol) |
| 2960-2850 | Medium-Strong | Sharp | C-H stretch (sp³) |
| 1735 | Strong | Sharp | C=O stretch (ester) |
| 1300-1000 | Strong | Sharp | C-O stretch (ester and alcohol) |
Interpretation of the IR Spectrum
-
3600-3200 cm⁻¹ (O-H stretch): A strong, broad absorption in this region is a definitive indicator of the presence of an alcohol's hydroxyl group.[11][12][13] The broadening is due to intermolecular hydrogen bonding.
-
2960-2850 cm⁻¹ (C-H stretch): These absorptions are characteristic of C-H bonds where the carbon is sp³ hybridized, corresponding to the C-H bonds in the cyclobutane ring, the hydroxymethyl group, and the methyl ester group.
-
1735 cm⁻¹ (C=O stretch): A very strong and sharp absorption band around this wavenumber is characteristic of the carbonyl group in a saturated ester.[11][13][14] This is often the most intense peak in the spectrum.
-
1300-1000 cm⁻¹ (C-O stretch): Esters typically show two strong C-O stretching bands in this region.[14] The primary alcohol also contributes a C-O stretching absorption in this range. This area is often referred to as the "fingerprint region" and can be complex.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
| m/z | Predicted Identity of Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 113 | [M - CH₂OH]⁺ |
| 85 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) is expected at an m/z of 144, corresponding to the molecular weight of C₇H₁₂O₃. The fragmentation of esters and alcohols often involves cleavage adjacent to the oxygen atoms.[15][16][17]
Caption: Predicted major fragmentation pathways for Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
-
m/z 144 ([M]⁺): The molecular ion peak, representing the intact molecule with one electron removed.
-
m/z 113 ([M - OCH₃]⁺): This fragment results from the loss of a methoxy radical (•OCH₃, mass = 31) from the ester group. This is a common fragmentation pathway for methyl esters.[18]
-
m/z 113 ([M - CH₂OH]⁺): This fragment arises from the loss of the hydroxymethyl radical (•CH₂OH, mass = 31). This is an example of α-cleavage adjacent to the cyclobutane ring.
-
m/z 85 ([M - COOCH₃]⁺): This fragment corresponds to the loss of the entire methoxycarbonyl radical (•COOCH₃, mass = 59).
-
m/z 59 ([COOCH₃]⁺): This fragment is the methoxycarbonyl cation itself, resulting from cleavage of the bond between C1 and the ester group.
Integrated Spectroscopic Analysis
By combining the information from all four spectroscopic techniques, we can confidently deduce the structure of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
-
MS establishes the molecular formula (in conjunction with elemental analysis) and molecular weight (144 g/mol ).
-
IR confirms the presence of the key functional groups: an alcohol (broad O-H stretch at 3600-3200 cm⁻¹) and an ester (strong C=O stretch at 1735 cm⁻¹).
-
¹³C NMR shows 6 unique carbon environments, consistent with the proposed structure. The chemical shifts align with the expected values for an ester carbonyl, carbons bonded to oxygen, a quaternary carbon, and aliphatic ring carbons. DEPT experiments would further confirm the CH₃, CH₂, and quaternary carbons.
-
¹H NMR accounts for all 12 protons in the molecule. The distinct singlets for the -OCH₃ and -CH₂OH groups, along with the complex multiplet for the cyclobutane ring protons, are all consistent with the proposed structure.
This integrated approach, leveraging the strengths of each spectroscopic method, provides a self-validating system for the comprehensive structural elucidation of the target molecule.
References
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Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25-33. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Cyclobutane Compounds
This guide provides an in-depth technical overview of the safety, handling, and hazard considerations for cyclobutane and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks inherent in these unique chemical entities and the rationale behind the recommended safety protocols. Our approach is grounded in the principle that true laboratory safety is not about rote memorization, but about a predictive understanding of chemical behavior.
The Cyclobutane Paradox: Stability in Strain
Cyclobutane and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry, offering a conformationally restricted scaffold that can impart unique properties to larger molecules.[1] However, their utility is intrinsically linked to their primary hazard: ring strain. With a strain energy of approximately 26 kcal/mol, the four-membered ring is significantly more reactive than its acyclic or larger cycloalkane counterparts.[2]
This inherent strain dictates the chemistry and, consequently, the safety considerations for these compounds. It lowers the activation energy for ring-opening reactions, making them susceptible to thermal decomposition and specific chemical transformations that are not observed in less strained systems.[3][4] The thermolysis of cyclobutane to ethylene, for instance, is a well-documented process that underscores this reactivity.[3][5][6] A foundational understanding of this principle is the first step in a robust safety assessment.
Hazard Identification: A Tale of Two Cyclobutanes
The hazards associated with cyclobutane compounds are not monolithic; they are dictated by the physical state and the nature of the substituents on the ring. It is critical to evaluate each derivative on its own merits.
Cyclobutane (Parent Compound): The Flammable Gas
The parent compound, cyclobutane, is an extremely flammable, colorless gas at standard temperature and pressure.[7][8][9] Its primary hazards stem from its physical state and flammability.
-
Fire and Explosion: As a highly flammable gas, it forms explosive mixtures with air.[8][9] It can be easily ignited by heat, sparks, or open flames, and its vapor, being heavier than air, can travel to a distant ignition source and flash back.[7][8][9]
-
Pressure Hazard: It is supplied as a liquefied gas under pressure.[8] Containers may explode if heated, and ruptured cylinders can rocket.[8][9][10]
-
Health Hazards: The primary health risk is asphyxiation in confined spaces.[8][11] High concentrations can cause central nervous system effects such as dizziness, confusion, and loss of consciousness.[7][8] Direct contact with the liquefied gas will cause severe frostbite.[7][8]
Substituted Cyclobutanes: An Expanded Hazard Profile
Functionalization of the cyclobutane ring fundamentally alters the hazard profile. For example, Cyclobutane-1,1-dicarboxylic acid is a white, crystalline solid.[12] Its primary hazard is not flammability, but corrosivity. It is classified as causing severe skin burns and eye damage.[12][13] In contrast, Octafluorocyclobutane is a non-flammable gas but presents inhalation hazards, with the potential to cause lung irritation and, at high exposures, pulmonary edema.[14]
This illustrates the core directive of chemical safety: evaluate the specific molecule, not just the class.
Hazard Summary Table
| Compound | Formula | Physical State | Key Hazards | GHS Pictograms | NFPA 704 Rating |
| Cyclobutane | C₄H₈ | Gas | Extremely Flammable Gas, Gas Under Pressure, Simple Asphyxiant | 🔥, 💨 | Health: 1, Flammability: 4, Instability: 0[8][9] |
| Cyclobutane-1,1-dicarboxylic acid | C₆H₈O₄ | Solid | Causes Severe Skin Burns and Eye Damage | corrosive | Not Available |
Risk Assessment: A Proactive Stance
A self-validating safety protocol begins with a thorough risk assessment before any experimental work. This involves recognizing the hazards, assessing the risks of the specific procedure, minimizing those risks through controls, and preparing for emergencies.
Logical Framework for Cyclobutane Risk Assessment
Caption: A risk assessment workflow for cyclobutane experiments.
Safe Handling and Storage Protocols
The causality behind specific handling procedures is directly linked to the compound's properties.
Protocol for Handling Gaseous Cyclobutane
Handling a flammable, pressurized gas requires a system designed to prevent leaks and eliminate ignition sources.
Methodology:
-
Preparation: Work in a chemical fume hood or well-ventilated area designated for flammable gas use.[10] Ensure a combustible gas detector is operational.[15]
-
Equipment Inspection: Before use, inspect the cylinder, regulator, tubing, and all connections for damage or wear. Use a regulator and tubing material (e.g., stainless steel) compatible with cyclobutane.
-
Grounding: Securely clamp the gas cylinder to a bench or wall.[7] Ground and bond the cylinder and all receiving equipment to prevent the buildup of static electricity, a potential ignition source.[7]
-
Connection: With the cylinder valve closed, connect the regulator. Tighten the connection using non-sparking tools.[7][10]
-
Leak Testing: Close the outlet valve on the regulator. Briefly open the main cylinder valve, then close it. The pressure on the high-pressure gauge should remain constant. If it drops, there is a leak that must be fixed before proceeding. A soap solution can be used to pinpoint the leak.
-
Purging: Purge the regulator and tubing with an inert gas (e.g., Nitrogen or Argon) to remove air before introducing cyclobutane.
-
Operation: Open the main cylinder valve slowly. Adjust the regulator to the desired delivery pressure. Control the gas flow into the reaction vessel using a needle valve or mass flow controller.
-
Shutdown: When finished, close the main cylinder valve first. Allow the gas remaining in the regulator and lines to be consumed or safely vented, then close the regulator and system valves.
Experimental Setup for Gaseous Reagents
Caption: A typical setup for the safe delivery of gaseous cyclobutane.
Handling Solid and Liquid Derivatives
For solid, corrosive derivatives like cyclobutane-1,1-dicarboxylic acid, the focus shifts to preventing contact and inhalation of dust.
-
Containment: Always handle in a chemical fume hood.[13]
-
Dispensing: Handle and open containers with care to avoid generating dust.[12] Use tools (spatulas) that will not generate sparks if a flammable solvent is also present.
-
Hygiene: Wash hands thoroughly after handling.[12] Contaminated clothing should be removed immediately.[10][13]
Storage Requirements
-
Gaseous Cyclobutane: Store cylinders in a cool, dry, well-ventilated area away from heat and all ignition sources.[7][10] Ensure they are physically secured. They must be stored separately from oxidizing materials.[7][10]
-
Derivatives: Store in tightly closed containers in a location appropriate for their hazards (e.g., a ventilated cabinet for corrosives).[12] Some derivatives may have specific temperature requirements, such as the 2–8 °C recommended for cyclobutane-1,1-dicarboxylic acid.[12]
Personal Protective Equipment (PPE) - The Last Line of Defense
PPE does not eliminate hazards; it provides a final barrier. Its selection must be based on a validated understanding of the risks.[16][17]
PPE Selection Framework
Caption: Decision-making flowchart for selecting appropriate PPE.
PPE Recommendations Summary
| Hazard Scenario | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |
| Handling Gaseous Cyclobutane | Tightly fitting safety goggles & face shield.[10] | Insulated gloves for cylinder handling; flame-resistant gloves for procedural work.[7][10] | Flame-resistant lab coat.[10] Full-face respirator or SCBA for leaks/emergencies.[10][18] |
| Handling Corrosive Solids | Chemical safety goggles & face shield.[12][13] | Chemical-resistant gloves (e.g., nitrile, neoprene).[13] | Lab coat, apron.[12] Use in fume hood to avoid dust inhalation.[12] |
| Handling Irritant Liquids | Chemical safety goggles.[19][20] | Chemical-resistant gloves.[19] | Standard lab coat. |
Emergency Procedures: Plan for the Unexpected
Preparation is paramount. All personnel must know the location of safety showers, eyewash stations, fire extinguishers, and gas shutoff valves.
Flammable Gas Leak (Cyclobutane)
The core principle for a leaking flammable gas fire is NOT to extinguish the flame unless the gas flow can be stopped safely and immediately.[10] An extinguished leak can lead to the formation of a large, invisible explosive cloud.
Protocol:
-
Alert: Alert all personnel in the area and activate the fire alarm.[21]
-
Isolate: From a remote and safe location, attempt to shut off the gas supply.[18]
-
Ventilate: Increase ventilation to disperse the gas, but only if this can be done without creating an ignition source (i.e., do not operate electrical switches).[7][15]
-
Eliminate Ignition Sources: Extinguish all open flames and shut down any equipment that could create a spark.[10][18]
-
Contact: Call emergency responders (e.g., 911) and inform them of the nature of the gas leak.[21]
Emergency Response Logic for Gas Leaks
Caption: Step-by-step decision workflow for a flammable gas leak.
First Aid
-
Inhalation (Gas): Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact (Frostbite): Immediately submerge the affected area in warm water (not hot). Do not rub. Seek medical attention.[7]
-
Skin Contact (Corrosive Solid): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[10][12]
Waste Disposal
Cyclobutane and its derivatives must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7]
-
Unused Gas: Unused or excess cyclobutane gas should be returned to the supplier if possible. If not, it may require controlled incineration with appropriate flue gas scrubbing.[10] Do not attempt to vent cylinders to the atmosphere.
-
Contaminated Materials: Any materials (e.g., absorbents, PPE) contaminated with cyclobutane compounds should be placed in a suitable, labeled container for disposal by a licensed chemical destruction facility.[10]
Conclusion
The safe use of cyclobutane compounds hinges on a deep, predictive understanding of their chemical nature, which is dominated by ring strain. By moving beyond a simple checklist mentality to a framework of recognizing, assessing, minimizing, and preparing for hazards, researchers can confidently leverage the synthetic utility of these valuable compounds while ensuring the highest standards of laboratory safety. The protocols and frameworks described herein are designed to be a self-validating system, where the experimental choices made are a direct reflection of a thorough understanding of the compound's inherent risks.
References
-
Cyclobutane - HAZARD SUMMARY. New Jersey Department of Health and Senior Services. [Link]
-
Model Hazardous Materials Emergency Response Procedures. Unknown Source. [Link]
-
Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]
-
NATURAL GAS EMERGENCY PROCEDURES AND ACCIDENT PREVENTION. University of Colorado Boulder. [Link]
-
Emergency Procedures: What to Do in Case of an Industrial Gas Leak. Safety Training Centre. [Link]
-
Cyclobutane | C4H8 | CID 9250. PubChem - NIH. [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. [Link]
-
Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]
-
Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Unknown Source. [Link]
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
-
The thermal decomposition of cyclobutanes: 6,7-dimethylbicyclo[7][18]heptane. Journal of the Chemical Society D - RSC Publishing. [Link]
-
Responding to Propane / Flammable Gas Incidents Bulletin. International Association of Fire Chiefs. [Link]
-
The thermal decomposition of cyclobutane-1,2-dione. Canadian Science Publishing. [Link]
-
Standard Operating Guideline Flammable Gas Response Operations. Sacramento Regional Fire/Ems Communications Center. [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures. ACS Publications. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
The impact of cyclopentane on the environment. Knowledge. [Link]
-
Cyclobutane - Hazardous Agents. Haz-Map. [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Common Name: OCTAFLUOROCYCLOBUTANE HAZARD SUMMARY. NJ.gov. [Link]
-
Catalytic chemical recycling of cyclobutane structures. ResearchGate. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Methodological & Application
Detailed Application Note: Synthesis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
[1]
Molecular Weight:1Executive Summary & Strategic Logic
This protocol details the high-fidelity synthesis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate , a critical quaternary carbon building block used in medicinal chemistry (e.g., for glutamate receptor modulators and kinase inhibitors).[1]
The Synthetic Challenge
The core challenge lies in the desymmetrization of the cyclobutane ring and the chemoselective reduction of a carboxylic acid in the presence of a methyl ester. A direct reduction of the diester usually leads to the diol (over-reduction) or inseparable mixtures.
The Solution: Three-Stage Protocol
We utilize a robust three-stage workflow ensuring high purity and scalability:
-
Cyclization: Construction of the strained cyclobutane ring via double alkylation.
-
Desymmetrization: Controlled monohydrolysis of the diester using the "Niwayama Method" to isolate the mono-acid mono-ester.
-
Chemoselective Reduction: Borane-mediated reduction of the carboxylic acid, exploiting the electrophilicity difference between the acid (activated by borane) and the ester.
Workflow Visualization
Figure 1: Strategic workflow for the synthesis of the target alcohol-ester.
Detailed Experimental Protocols
Stage I: Synthesis of Dimethyl cyclobutane-1,1-dicarboxylate
Note: If the diester (CAS 7021-46-9) is purchased commercially, proceed directly to Stage II.[1]
Objective: Create the quaternary carbon center via double nucleophilic substitution.
-
Reagents: Dimethyl malonate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), DMF (anhydrous).
-
Apparatus: 3-neck round-bottom flask (RBF), reflux condenser, addition funnel, nitrogen atmosphere.[1]
Protocol:
-
Activation: Suspend NaH (2.2 eq) in anhydrous DMF (0.5 M concentration relative to malonate) under
flow. Cool to 0°C.[2][3][4] -
Deprotonation: Add dimethyl malonate (1.0 eq) dropwise over 30 minutes. Evolution of
gas will be vigorous. Stir for an additional 30 minutes at 0°C until gas evolution ceases. -
Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise.
-
Cyclization: Warm the mixture to room temperature (RT), then heat to 60°C for 4 hours. Self-Validating Check: TLC (Hexane/EtOAc 9:1) should show consumption of the malonate.
-
Workup: Quench carefully with saturated
(exothermic). Extract with (3x). Wash combined organics with water (to remove DMF) and brine. Dry over . -
Purification: Vacuum distillation is preferred for scale >10g. For smaller scales, flash chromatography (0-10% EtOAc/Hexane).[1]
Stage II: Desymmetrization via Selective Monohydrolysis
Objective: Hydrolyze exactly one ester group to generate the mono-acid.[1]
-
Reagents: Dimethyl cyclobutane-1,1-dicarboxylate (1.0 eq), NaOH (1.05 eq), THF, Water.
-
Scientific Basis: We utilize the Niwayama Method [1].[2] In aqueous THF, the rate of hydrolysis for the second ester group is significantly slower than the first due to the electrostatic repulsion of the generated carboxylate anion.
Protocol:
-
Preparation: Dissolve the diester (1.0 eq) in THF (volume A).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Temperature control is vital to prevent bis-hydrolysis.[1]
-
Hydrolysis: Add an aqueous solution of NaOH (1.05 eq in volume B of water, such that THF:Water ratio is roughly 4:1) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 2–4 hours.
-
Monitoring: Monitor by TLC.[4] The starting material (high
) will disappear, and the mono-acid (low , streaks) will appear.
-
-
Workup:
-
Concentrate in vacuo to remove THF.
-
Extract the aqueous residue with
(2x) to remove unreacted diester (recyclable). -
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C.
-
Extraction: Extract the acidic aqueous layer with EtOAc (3x).
-
Drying: Dry combined EtOAc extracts over
and concentrate. -
Result: Usually a white solid or viscous oil. Yields are typically >90%.
-
Stage III: Chemoselective Reduction (The Critical Step)
Objective: Reduce the carboxylic acid to a primary alcohol without touching the methyl ester.
-
Reagents: Mono-acid from Stage II (1.0 eq), Borane-Dimethyl Sulfide complex (
, 2M in THF, 1.2 eq), Anhydrous THF. -
Mechanism: Borane is electrophilic. It coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylic acid (forming an acyloxyborane intermediate), which is then rapidly reduced. Esters are less basic and react much slower under these conditions [2].
Protocol:
-
Setup: Flame-dry a 2-neck RBF. Cool under
. -
Solvation: Dissolve the mono-acid (1.0 eq) in anhydrous THF (0.3 M). Cool to -10°C to 0°C .[1]
-
Addition: Add
(1.2 eq) dropwise via syringe.-
Caution: Evolution of
gas. Ensure proper venting.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Reaction: Allow the mixture to warm to RT slowly and stir for 2–3 hours.
-
Self-Validating Check: IR spectroscopy of an aliquot. The broad -COOH stretch (2500-3300
) should disappear, while the sharp ester C=O stretch (~1735 ) must remain.[1]
-
-
Quenching (Critical): Cool back to 0°C. Add Methanol dropwise. This destroys excess borane and breaks down the boron-alkoxide complexes (forming volatile trimethyl borate).[1]
-
Workup: Concentrate the mixture. Re-dissolve in MeOH and concentrate again (repeat 2x) to ensure complete removal of boron species.
-
Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).
Data Summary & Troubleshooting
Analytical Specifications
| Parameter | Expected Value / Observation |
| Appearance | Colorless oil |
| Distinct quaternary carbon at ~45-50 ppm; Ester C=O at ~175 ppm; Alcohol | |
| IR Spectrum | Broad -OH (~3400 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stage II: Low Yield | Over-hydrolysis to di-acid.[1] | Ensure temperature stays at 0°C. Do not exceed 1.1 eq of NaOH. |
| Stage III: Ester Reduction | Reaction temperature too high or reaction time too long. | Keep addition at -10°C. Quench immediately upon consumption of acid (TLC). |
| Stage III: Boron Contamination | Incomplete methanolysis. | Perform the MeOH evaporation/refill cycle at least 3 times. |
Alternative "borane-free" Protocol
If
-
Dissolve Mono-acid in THF at -10°C.
-
Add
(1.1 eq) and Ethyl Chloroformate (1.1 eq). Stir 30 min to form the mixed anhydride. -
Filter off triethylamine hydrochloride salts (optional but cleaner).
-
Add
(2.0 eq) in one portion, followed by dropwise addition of MeOH. -
Note: This method is slightly less chemoselective and may require careful chromatographic separation of the diol byproduct.
References
-
Niwayama, S. (2000).[2] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link][1]
-
Wiberg, K. B., & Saegebarth, K. A. (1957). The Mechanisms of the Boron Trifluoride Catalyzed Rearrangement of 1,1-Disubstituted Ethylene Oxides. Journal of the American Chemical Society, 79(11), 2822. (Foundational work on cyclobutane derivatives). [Link]
Sources
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- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate [synhet.com]
- 6. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Introduction: The Rising Prominence of the Cyclobutane Motif in Modern Chemistry
An Application Guide to the Synthesis of Cyclobutane Cores Using Grignard Reagents
The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain (approximately 26.4 kcal/mol), has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique vectoral arrangement for substituents, making it an attractive bioisostere for aromatic rings and a tool for navigating unexplored chemical space.[2][3] Molecules incorporating the cyclobutane motif are found in a variety of natural products and have demonstrated significant biological activities, including antiviral, antibacterial, and immunosuppressant properties.[4][5]
Despite their desirability, the synthesis of substituted cyclobutanes presents significant challenges due to the entropic and enthalpic barriers to forming a four-membered ring.[6] Classical methods often rely on [2+2] cycloadditions, which can have limitations in substrate scope and stereocontrol.[4][7] Organometallic reagents, particularly the venerable Grignard reagent, offer powerful and versatile alternative pathways for both the de novo construction of the cyclobutane ring and the functionalization of pre-existing cyclobutane cores.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies employing Grignard reagents for cyclobutane synthesis. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and discuss the causality behind critical experimental choices to ensure reproducible and successful outcomes.
Methodology 1: Intramolecular Cyclization via Di-Grignard Reagents or Wurtz-Type Coupling
One of the most direct methods for forming a carbocyclic ring is through the intramolecular coupling of a suitable difunctionalized precursor. The reaction of 1,4-dihalobutanes with magnesium metal is a classic approach that proceeds through a mechanism analogous to the Wurtz reaction, which traditionally uses sodium.[8][9][10] This method is particularly effective for creating small rings where the reactive ends are held in close proximity.[10][11]
Mechanistic Rationale
The reaction is believed to proceed via the formation of a di-Grignard reagent or a related organomagnesium intermediate. The magnesium metal undergoes oxidative addition to the carbon-halogen bonds. While the formation of a stable 1,4-di-Grignard reagent can be challenging, the transient species can undergo a rapid intramolecular nucleophilic attack, displacing the second halide and closing the four-membered ring.
The primary challenge is suppressing the competing intermolecular reaction, which leads to polymerization, and other side reactions like elimination.[12] High dilution conditions are often employed to favor the intramolecular pathway.
Caption: Intramolecular cyclization of 1,4-dihalobutanes.
Experimental Protocol: Synthesis of Cyclobutane from 1,4-Dibromobutane
This protocol describes a generalized procedure for the intramolecular cyclization.
Materials:
-
1,4-Dibromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (2.2 molar equivalents) into the flask. Add a single crystal of iodine. Rationale: The iodine crystal helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.
-
Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Substrate Addition: Dissolve 1,4-dibromobutane (1.0 molar equivalent) in a significant volume of anhydrous diethyl ether (to achieve high dilution, e.g., 0.05 M concentration) and add it to the dropping funnel.
-
Reaction: Add a small portion of the dibromobutane solution to the vigorously stirring magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Once initiated, add the remainder of the dibromobutane solution dropwise at a rate that maintains a gentle reflux. Rationale: A slow, controlled addition under high dilution conditions is critical to favor the desired intramolecular cyclization over intermolecular polymerization.[12]
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Rationale: Saturated NH₄Cl is a mild proton source that effectively quenches any remaining Grignard reagent and hydrolyzes the magnesium salts without causing unwanted side reactions that a strong acid might induce.
-
Workup and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the crude cyclobutane product. Further purification can be achieved by fractional distillation.
| Precursor | Reagent | Solvent | Yield (%) | Reference |
| 1,4-Dibromobutane | Mg | Xylene | 13% | [12] |
| 1,4-Dibromobutane | Li amalgam | Dioxane | >80% (Best Yield) | [12] |
| 1-Bromo-3-chlorocyclobutane | Na | Dioxane | 95% (for Bicyclobutane) | [8][11] |
Methodology 2: Nucleophilic Addition to Cyclobutanone Derivatives
A highly effective strategy for creating structurally diverse, substituted cyclobutanes involves the nucleophilic addition of Grignard reagents to a pre-formed cyclobutanone core.[2] This approach is foundational for building complexity and is widely used in the synthesis of pharmaceutical intermediates.[6][13] The reaction reliably forms a new carbon-carbon bond and generates a tertiary alcohol, providing a versatile handle for further chemical transformations.[14][15]
Mechanistic Rationale
The mechanism is a classic nucleophilic addition to a carbonyl group.[16] The Grignard reagent, R-MgX, acts as a potent source of the nucleophilic carbanion 'R⁻'. This carbanion attacks the electrophilic carbonyl carbon of the cyclobutanone. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product.[16][17]
Caption: Nucleophilic addition of a Grignard reagent to cyclobutanone.
Experimental Protocol: General Procedure for the Synthesis of 1-Alkyl/Aryl-cyclobutanol
This protocol provides a robust method for the addition of various Grignard reagents to cyclobutanone.[15]
Materials:
-
Cyclobutanone
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of cyclobutanone (1.0 molar equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Grignard Addition: Add the Grignard reagent (1.1 - 1.5 molar equivalents) to the dropping funnel. Add the reagent dropwise to the stirred cyclobutanone solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS.
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any excess Grignard reagent.[15]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with two portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography or distillation.
| Carbonyl Substrate | Grignard Reagent | Yield (%) | Product Type | Reference |
| Furan-fused cyclobutanone | MeMgBr | 90% | Tertiary Alcohol | [14] |
| Cyclobutanone | N,N-dibenzyl-2-chloroethylmagnesium chloride | Not specified | Tertiary Alcohol | [15] |
| 2-phenylcyclobutanone | Vinylmagnesium bromide | 93% | Tertiary Alcohol | [13] |
Methodology 3: Advanced Strategy - Copper-Catalyzed Homoconjugate Addition to Bicyclobutanes
For the synthesis of densely functionalized and stereochemically rich cyclobutanes, modern methods leverage the high strain energy of bicyclobutane intermediates.[18] A powerful example is the copper-catalyzed homoconjugate addition of Grignard reagents to bicyclobutanecarboxylates. This reaction opens the strained central bond of the bicyclobutane to create a substituted cyclobutane with high diastereoselectivity.[18]
Mechanistic Rationale & Workflow
This multi-step, one-flask process begins with the enantioselective synthesis of a bicyclobutane from a diazo-enoate precursor using a rhodium catalyst. This strained intermediate is then subjected to a copper(I)-catalyzed homoconjugate addition. The Grignard reagent, in the presence of a copper catalyst, adds to one of the bridgehead carbons, leading to the cleavage of the central C-C bond and formation of a cyclobutyl copper enolate. This enolate can then be trapped with an electrophile to install a third substituent, yielding a highly functionalized cyclobutane product.
Caption: Workflow for three-component cyclobutane synthesis.[18]
Experimental Protocol: One-Flask Synthesis of Functionalized Cyclobutanes
This protocol is adapted from the work of Geng and Woerpel and represents a state-of-the-art application.[18]
Materials:
-
t-Butyl (E)-2-diazo-5-phenylpent-4-enoate (diazo precursor)
-
Rh₂(S-NTTL)₄ (rhodium catalyst)
-
Anhydrous toluene
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Tri-n-butylphosphine (PBu₃)
-
Anhydrous THF
-
Electrophile (e.g., Allyl iodide)
Procedure:
-
Bicyclobutanation: To a solution of the rhodium catalyst (1 mol%) in anhydrous toluene, add a solution of the diazo precursor (1.0 molar equivalent) at room temperature. Stir until the starting material is consumed (monitored by TLC).
-
Solvent Swap: Remove the toluene in vacuo. Rationale: Toluene is the optimal solvent for the first step, but it is detrimental to the subsequent copper-catalyzed conjugate addition. A solvent swap to THF is necessary for high yields in the second step.[18]
-
Homoconjugate Addition: Dissolve the resulting crude bicyclobutane in anhydrous THF. In a separate flask, prepare the catalyst solution by dissolving CuBr·SMe₂ (30 mol%) and PBu₃ (40 mol%) in anhydrous THF.
-
Reaction Execution: Cool the bicyclobutane solution to -78 °C. Add the Grignard reagent (2.0 molar equivalents) followed by the pre-mixed copper catalyst solution. Allow the reaction to stir for 30 minutes.
-
Enolate Trapping: Add the electrophile (e.g., allyl iodide, 2.0 molar equivalents) to the reaction mixture at -78 °C and allow it to warm slowly to room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the densely functionalized cyclobutane product.
| Grignard Reagent | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| PhMgBr | Allyl iodide | 80% | 1.1:1 (improves to 21:1 with epimerization) | [18] |
| MeMgCl | Allyl iodide | 68% | >17:1 (after epimerization) | [18] |
| BnMgCl | Benzyl bromide | 75% | 10:1 | [18] |
Conclusion
Grignard reagents are indispensable tools in the synthesis and functionalization of the cyclobutane scaffold. From classical intramolecular cyclizations to modern copper-catalyzed additions to strained ring systems, these organometallic nucleophiles provide reliable and versatile pathways to this medicinally important core. The choice of strategy—ring formation versus functionalization—depends on the availability of starting materials and the desired substitution pattern of the final product. By understanding the mechanistic principles and adhering to rigorous experimental protocols, researchers can effectively leverage Grignard chemistry to construct novel cyclobutane derivatives for applications in drug discovery and materials science.
References
-
ScholarWorks at California State Polytechnic University, Pomona. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Geng, X., & Woerpel, K. A. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. Retrieved from [Link]
-
Nature. (2023, October 11). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Jaramillo, D. (2022). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemistry of Natural Compounds. Retrieved from [Link]
- Takeda, K., et al. (1996). CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. HETEROCYCLES, 42(1), 165.
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Scripps Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 28). What will form when dihalides, trihalides or polyhalides react with magnesium? Retrieved from [Link]
-
Wiley Online Library. (2021, October 7). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Brown, M. K. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. Retrieved from [Link]
- Inomata, S., et al. (2011). Synthesis of 1,3-Dehydroadamantanes Possessing Alkyl, Phenyl, and Alkoxy Substituents by Intramolecular Wurtz-Type Coupling Reaction of 1,3-Dibromoadamantanes. Journal of the Japan Petroleum Institute, 54(5), 331-338.
-
YouTube. (2021, July 2). ADDITION OF GRIGNARD REAGENT TO CARBONYL COMPOUNDS (Organic Chemistry: Reaction Mechanism animation). Retrieved from [Link]
-
J&K Scientific LLC. (2025, January 19). Wurtz Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. Retrieved from [Link]
- Kotha, S., & Mandal, K. (2012). Selected synthetic strategies to cyclophanes. Tetrahedron, 68(23), 4371-4394.
-
Chemistry Stack Exchange. (n.d.). Why does the Wurtz reaction form such an unstable compound with torsional strain? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (1987). The formation of 1,3‐di‐Grignard reagents from small‐ring 1,3‐dibromides. Retrieved from [Link]
-
Unacademy. (n.d.). A Short Note On Wurtz Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. A Short Note On Wurtz Reaction [unacademy.com]
- 11. jk-sci.com [jk-sci.com]
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- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic purification techniques for polar organic molecules
Application Note: Advanced Chromatographic Purification Strategies for Polar Organic Molecules
Abstract
The purification of polar organic molecules—ranging from small molecule metabolites and nucleosides to synthetic intermediates—presents a persistent bottleneck in drug development. Traditional Reverse Phase Chromatography (RPC) often fails due to "phase collapse" or lack of retention, while Normal Phase Chromatography (NPC) suffers from poor solubility and reproducibility. This guide outlines a tiered strategy for purifying polar compounds, focusing on Aqueous-Stable Reverse Phase , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Supercritical Fluid Chromatography (SFC) .
The Challenge: The "Polarity Trap"
Standard C18 stationary phases rely on hydrophobic interactions. Highly polar molecules (logP < 0) often elute in the void volume (
To solve this, we must transition from hydrophobic subtraction to polar retention mechanisms.[1]
Strategy I: Modified Reverse Phase (The First Line of Defense)
Before abandoning RPC, utilize stationary phases engineered to function in 100% aqueous conditions. This is the most robust approach for compounds with "intermediate" polarity.
Aqueous-Stable C18 (C18-aq)
-
Mechanism: These phases utilize steric protection or hydrophilic end-capping to prevent the C18 chains from self-associating under high-water conditions.
-
Application: Suitable for polar acids/bases that require 0–5% organic solvent for elution.
Polar-Embedded Groups
-
Mechanism: A polar functional group (e.g., amide, carbamate, urea) is embedded within the alkyl ligand chain. This group shields surface silanols (reducing tailing for bases) and interacts with the aqueous mobile phase to keep the ligand extended.
-
Selectivity: Provides orthogonal selectivity to C18, often retaining phenolic and basic polar compounds significantly longer.
Protocol A: Aqueous-Stable RP Method Development
-
Column Selection: Choose a C18-aq or Polar-Embedded Amide column.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start isocratic at 0% B for 5 minutes. Ramp to 30% B over 15 minutes.
-
Critical Step: If the compound elutes at
despite 0% B, stop . Switch to HILIC (Section 3).
Strategy II: Hydrophilic Interaction Chromatography (HILIC)
HILIC is the gold standard for compounds that do not retain on C18. It effectively treats a polar stationary phase (Silica, Amide, Zwitterionic) like a "Normal Phase" separation but uses "Reverse Phase" solvents (ACN/Water).[1][2]
The Mechanism: Water Layer Partitioning
HILIC relies on the formation of a water-enriched layer on the surface of the polar stationary phase.[3] Analytes partition between the bulk organic-rich mobile phase (typically >70% ACN) and this stagnant aqueous layer.
-
Retention Rule: Polarity dictates elution. The most polar compounds elute last.
-
Mobile Phase Strength: Water is the "strong" solvent.[3][4] Increasing water content decreases retention.
Critical Parameter: The Sample Diluent
The #1 cause of HILIC failure is incorrect sample diluent. Injecting a sample dissolved in 100% water into a high-organic HILIC system disrupts the partitioning mechanism, causing peak distortion and "breakthrough" (elution at void).
Rule: The sample solvent must match the initial mobile phase conditions as closely as possible (e.g., 80:20 ACN:Water).
Protocol B: HILIC Method Development
Objective: Retain and separate highly polar metabolites or synthetic intermediates.
Step 1: Column Selection [5]
-
Zwitterionic (e.g., ZIC-HILIC): Best general purpose; excellent for charged compounds.
-
Amide: High stability, strong hydrogen bonding.
-
Bare Silica: Good for simple bases, but less stable.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Weak): 95% Acetonitrile / 5% Water + 10 mM Ammonium Acetate.
-
Mobile Phase B (Strong): 50% Acetonitrile / 50% Water + 10 mM Ammonium Acetate.
-
Note: Buffer is required in both phases to maintain ionic strength and peak shape.
Step 3: Equilibration (Crucial) HILIC columns require extensive equilibration to establish the water layer.
-
Flush with 20–30 Column Volumes (CV) of initial starting conditions before the first injection.
Step 4: Gradient Screening
-
Start: 100% A (High Organic).
-
Ramp: To 50% B over 20 minutes.
-
Flow Rate: 0.5 mL/min (for 4.6mm ID).
Strategy III: Preparative SFC (The Green Alternative)
Supercritical Fluid Chromatography (SFC) uses supercritical CO
-
Additives: For basic polar compounds, adding 0.1% Diethylamine (DEA) or Ammonium Hydroxide to the Methanol modifier improves peak shape significantly.
-
The "Water" Trick: Adding 1–5% water to the Methanol co-solvent can drastically improve the solubility and retention of very polar species in SFC.[6]
Decision Matrix & Workflows
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal purification technique based on compound polarity (LogP) and solubility.
Summary of Experimental Parameters
| Parameter | Reverse Phase (C18-aq) | HILIC | SFC |
| Stationary Phase | C18 with hydrophilic end-capping or polar-embedded group. | Zwitterionic, Amide, or Bare Silica. | 2-Ethylpyridine (2-EP), Diol, or Amide. |
| Mobile Phase A | Water + 0.1% Formic Acid (Weak). | 95% ACN / 5% Water + 10mM Buffer (Weak). | Supercritical CO |
| Mobile Phase B | Acetonitrile (Strong). | 50% ACN / 50% Water + 10mM Buffer (Strong). | Methanol + 0.1% Additive (Strong). |
| Sample Diluent | Water or weak buffer.[7] | Crucial: 80:20 ACN:Water (Match initial MP). | Methanol or Ethanol. |
| Equilibration | Fast (3–5 Column Volumes). | Slow (20–30 Column Volumes). | Fast (3–5 Column Volumes). |
| Primary Use | Acids, Bases, Peptides (LogP 0–2). | Metabolites, Sugars, Nucleotides (LogP < 0). | Chiral, Lipophilic Bases, "Green" Prep. |
Troubleshooting Guide
-
Problem: Analytes elute in the void volume (t0) in HILIC.
-
Root Cause: Sample diluent is too aqueous.
-
Fix: Dissolve sample in high organic solvent (e.g., 75% ACN). If insoluble, use a small volume of DMSO/Water and dilute with ACN immediately before injection.
-
-
Problem: Drifting Retention Times in HILIC.
-
Root Cause: Insufficient equilibration of the water layer.
-
Fix: Increase equilibration time between runs. Ensure buffer concentration is at least 10 mM.
-
-
Problem: Peak Tailing for Basic Compounds in SFC.
-
Root Cause: Interaction with residual silanols on the stationary phase.[8]
-
Fix: Add a basic additive (0.1% Isopropylamine or Ammonium Hydroxide) to the co-solvent (Methanol).
-
References
-
LCGC International. (2025). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Retrieved from [Link][7]
-
Agilent Technologies. (2023).[7] Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link][7]
-
Biotage. (2023).[7] What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Waters Corporation. (2022). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).[9] Retrieved from [Link][9]
-
American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. welch-us.com [welch-us.com]
- 9. diva-portal.org [diva-portal.org]
1H and 13C NMR analysis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
An Application Note for the Structural Elucidation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate using ¹H and ¹³C NMR Spectroscopy
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This guide provides a comprehensive protocol and in-depth analysis for the characterization of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (C₇H₁₂O₃) using ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy. We delve into the causality behind experimental choices, from sample preparation to data acquisition and spectral interpretation, offering a robust framework for researchers, scientists, and drug development professionals engaged in small molecule analysis.
Introduction and Significance
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic compound featuring a strained cyclobutane ring, a methyl ester, and a primary alcohol. The unique stereoelectronic properties of the cyclobutane moiety, combined with the influence of two distinct oxygen-containing functional groups, create a rich and informative NMR landscape.[1] Accurate structural verification of such molecules is critical in synthetic chemistry, medicinal chemistry, and materials science. This application note serves as a practical guide to leveraging one- and two-dimensional NMR techniques for complete structural assignment and purity assessment.
Foundational Principles of NMR Analysis
NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C.[2] When placed in a strong magnetic field, these nuclei align and can be excited by radiofrequency pulses. The frequency at which a nucleus resonates and the time it takes to relax back to its ground state are exquisitely sensitive to its local chemical environment. Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, shifting its signal "downfield" (to a higher ppm value).[3]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Arises from spin-spin coupling between non-equivalent nuclei on adjacent atoms, following the n+1 rule for simple cases.[4]
-
¹³C and DEPT: ¹³C NMR provides a count of unique carbon environments. DEPT experiments further differentiate carbons based on the number of attached protons (CH, CH₂, CH₃), while quaternary carbons are absent.[5][6]
Experimental Workflow: From Sample to Spectrum
A high-quality spectrum is contingent upon meticulous sample preparation and correctly set acquisition parameters. The following workflow is designed to yield reliable and reproducible results.
Caption: A streamlined workflow for NMR analysis.
Detailed Protocol for Sample Preparation
The goal of this stage is to create a homogenous solution free of particulate matter, which can degrade spectral quality.[7]
-
Weighing the Analyte: Accurately weigh 5-10 mg of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[8][9]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice for this analyte due to its ability to dissolve moderately polar organic compounds and its well-defined residual solvent peak (δH = 7.26 ppm, δC = 77.16 ppm) for referencing.[7][10][11] The polarity of the analyte's ester and alcohol groups suggests good solubility.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small, clean glass vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a high-quality, clean 5 mm NMR tube. This crucial step removes any suspended particles that can interfere with magnetic field shimming and broaden spectral lines.
-
Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the solution is perfectly homogeneous.
Detailed Protocol for Data Acquisition
These parameters are starting points for a modern 400-600 MHz spectrometer and may be adjusted to optimize results.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field.[12] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm. This ensures all signals from ~-2 to 14 ppm are captured.
-
Acquisition Time (AQ): ~2-3 seconds. This value is linked to the desired resolution.[13]
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons between scans, which is vital for accurate integration.[2]
-
Number of Scans (NS): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard ¹H-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width (SW): ~240 ppm, centered around 100 ppm. This covers the full range of organic carbon chemical shifts.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256-1024 scans. A higher number of scans is required to compensate for the low sensitivity of the ¹³C nucleus.
-
-
DEPT-135 Acquisition:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters: Typically inherited from the ¹³C acquisition setup, with the number of scans adjusted as needed for good signal-to-noise. The DEPT experiment is invaluable for distinguishing CH₂ signals (which appear as negative peaks) from CH and CH₃ signals (positive peaks).[5][14]
-
Spectral Analysis and Structural Assignment
A systematic analysis of the molecular structure is the first step in predicting the NMR spectra.
Sources
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. magritek.com [magritek.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 13. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: High-Resolution Mass Spectrometry for Cyclobutane Structure Confirmation
Abstract
Cyclobutane motifs are critical in drug discovery (e.g., glutarimide antibiotics, anticancer agents) and materials science (photopolymers). However, their analysis via Mass Spectrometry (MS) is notoriously difficult due to the ring's inherent strain and propensity for retro-[2+2] cycloaddition upon ionization. This process often cleaves the dimer back into its constituent monomers, leading to false negatives where the molecular ion is absent. This guide provides a validated protocol for preserving the cyclobutane molecular ion using "soft" High-Resolution Mass Spectrometry (HRMS) and differentiating stereoisomers (head-to-head vs. head-to-tail) using Ion Mobility Spectrometry (IMS) and Tandem MS (MS/MS).
Introduction: The Analytical Challenge
The formation of cyclobutane rings, typically via photochemical [2+2] cycloaddition of alkenes, creates significant ring strain (~26 kcal/mol). Under standard ionization conditions (especially Electron Impact or high-energy ESI), the internal energy transferred to the molecule triggers a Retro-Diels-Alder (RDA) type fragmentation, specifically a retro-[2+2] cleavage.
The Consequence: The mass spectrum of a pure cyclobutane dimer often resembles that of the starting alkene monomer, causing confusion in confirmation studies.
The Solution:
-
Soft Ionization: Minimizing in-source energy to observe the intact protonated/sodiated dimer
. -
MS/MS Diagnostics: Inducing controlled fragmentation to observe the characteristic transition from Dimer
Monomer. -
Ion Mobility (IMS): Separating isobaric stereoisomers (e.g., truxillic vs. truxinic acids) based on collision cross-section (CCS) rather than mass.
Experimental Workflow
The following diagram outlines the decision tree for analyzing putative cyclobutane products.
Figure 1: Analytical workflow for cyclobutane characterization. The critical step is the initial "Soft Ionization" check to prevent in-source degradation.
Protocol 1: Soft Ionization Strategy (Preserving the Ring)
Objective: To detect the intact molecular ion of the cyclobutane dimer without inducing thermal retro-[2+2] cleavage in the source.
Materials
-
Instrument: Q-TOF or Orbitrap HRMS.
-
Solvents: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN). Avoid water in infusion to assist desolvation at lower temps.
-
Additives: 0.1% Formic Acid (positive mode) or 5mM Ammonium Acetate (negative mode).
Method Parameters
| Parameter | Standard Setting | Cyclobutane Optimized | Reasoning |
| Ionization Source | ESI | ESI (Cold) or APCI | ESI is softer; APCI is better for non-polar cyclobutanes but requires careful temp control. |
| Capillary Temp | 300–350°C | 150–200°C | High heat drives the retro-[2+2] reaction before the ion enters the vacuum. |
| Cone/Fragmentor Voltage | 30–50 V | 5–15 V | High voltage accelerates ions in the source, causing "In-Source Fragmentation" (ISF). |
| Desolvation Gas | High Flow | Moderate Flow | Maintains droplet evaporation without excessive thermal energy transfer. |
Step-by-Step:
-
Dilution: Prepare sample at 1 µg/mL in 100% MeOH.
-
Direct Infusion: Infuse at 5–10 µL/min.
-
Source Tuning: Start with the lowest possible Cone Voltage (e.g., 5V).
-
Observation: Monitor the expected Dimer mass (
).-
Success:
is the base peak. -
Failure:[1]
is the base peak. Lower the Capillary Temp in 20°C increments until the Dimer signal maximizes.
-
Protocol 2: MS/MS Structural Elucidation
Objective: To confirm the cyclobutane structure by observing the characteristic cleavage of the ring into two monomer units.
Mechanism
The hallmark of a cyclobutane structure in MS/MS is the Retro-[2+2] cleavage. Unlike a simple loss of a functional group (e.g., -OH, -COOH), this cleavage splits the molecule exactly in half (for homodimers).
Figure 2: The Retro-[2+2] fragmentation pathway. Detection of the monomer ion from an isolated dimer precursor confirms the cyclobutane ring structure.
Experimental Steps
-
Isolation: Set the quadrupole to isolate the Dimer ion (
) with a narrow window (1–2 Da).-
Note: A wide window might accidentally isolate the Monomer if it is being formed in the source, leading to false data.
-
-
Energy Ramping: Apply Collision Induced Dissociation (CID) energy from 10 to 50 eV (stepped).
-
Data Interpretation:
-
At Low CE (10 eV): The Dimer peak should dominate.
-
At High CE (40+ eV): The Dimer peak should disappear, replaced almost exclusively by the Monomer ion.
-
Verification: If the peak at
appears immediately at 0 eV, you have In-Source Fragmentation (go back to Protocol 1).
-
Protocol 3: Isomer Differentiation (Ion Mobility)
Context: Cycloaddition often yields mixtures of isomers (e.g., cis-syn, trans-anti, truxillic vs. truxinic). These have identical masses (isobaric) and often co-elute in HPLC.
Technique: Ion Mobility Spectrometry (IMS) separates ions based on their shape (Collision Cross Section - CCS).[2]
Isomer Behavior Rule of Thumb
-
Head-to-Head (cis-syn): Generally more compact "folded" structure
Lower Drift Time (DT) . -
Head-to-Tail (trans-anti): generally more extended/planar structure
Higher Drift Time (DT) .
Protocol
-
Setup: Use an IM-enabled instrument (e.g., TWIM, TIMS, or DTIMS).
-
Calibration: Calibrate CCS using polyalanine or commercial CCS standards.
-
Acquisition: Acquire data in IMS-MS mode.
-
Extraction: Extract the ion mobilogram for the
m/z. -
Analysis:
Summary of Diagnostic Data
| Feature | Monomer (Alkene) | Cyclobutane Dimer | Diagnostic Action |
| Molecular Ion | Soft ESI is required to see the Dimer. | ||
| Isotopic Pattern | Standard | More complex (more C atoms) | Check C-isotope spacing (0.5 m/z for +2 ions, though usually +1). |
| MS/MS Fragment | Random breakage | Dominant Monomer Ion | Retro-[2+2] is the "smoking gun." |
| Ion Mobility | Fast drift | Slow drift | Dimer has larger CCS; Isomers separate by shape. |
References
-
Yang, H. C., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[4]
-
Krasutsky, A. P., et al. (2006). Antinociceptive Activities of α-Truxillic Acid and β-Truxinic Acid Derivatives. Biological and Pharmaceutical Bulletin.
-
Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate.
-
Porter, S. E., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules.
Sources
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate as a building block for complex molecules
Divergent Synthesis of Spirocyclic and Quaternary Cyclobutane Scaffolds
Executive Summary
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (MHC-1-C) is a high-value, bifunctional building block characterized by a gem-disubstituted cyclobutane ring. In modern medicinal chemistry, this scaffold is critical for "escaping flatland"—moving away from planar aromatic structures to increasing fraction sp3 (Fsp3) content, which correlates with improved clinical success rates.
This guide details the utility of MHC-1-C as a divergent node for synthesizing:
-
2-Oxaspiro[3.3]heptanes: Bioisosteres for morpholines and piperidines.[1][2]
-
Quaternary Amino Acids: Conformationally restricted analogues of serine and leucine.
-
Fluorinated Scaffolds: Metabolic blocking groups via deoxyfluorination.
Chemical Profile & Strategic Value
The Gem-Disubstituted Advantage
The 1,1-disubstitution pattern of MHC-1-C introduces the Thorpe-Ingold effect (angle compression), which accelerates cyclization rates for spirocycle formation. Furthermore, the cyclobutane ring exists in a "puckered" conformation (~30°), providing unique vector orientation for substituents compared to the planar cyclopropane or chair-like cyclohexane.[3]
| Property | Value | Relevance in Drug Design |
| CAS Number | 1073-86-5 | Commercial identifier |
| Formula | C8H12O3 | Low MW (156.18) allows efficient Ligand Efficiency (LE) |
| LogP | ~0.3 (Calc) | Low lipophilicity, ideal for fragment-based design |
| Geometry | Puckered Ring | Rigidifies backbone, reducing entropic penalty in binding |
Divergent Utility Map
The following diagram illustrates the core transformations accessible from MHC-1-C.
Figure 1: Strategic divergence from the MHC-1-C scaffold. The path to spirocycles (Red) is a primary application for metabolic stability.
Application Note: Synthesis of Spirocyclic Scaffolds
Target: 2-Oxaspiro[3.3]heptan-1-one (Lactone) Context: This lactone is the precursor to 2-oxa-6-azaspiro[3.3]heptane, a highly sought-after surrogate for the morpholine ring. The spirocyclic structure lowers lipophilicity while maintaining hydrogen bond acceptor capabilities, often resolving metabolic clearance issues in lead optimization.
Mechanistic Insight
Direct cyclization of the methyl ester is slow due to the poor leaving group ability of methoxide. The protocol below utilizes a Hydrolysis-Activation-Cyclization sequence. The rigidity of the cyclobutane ring facilitates the intramolecular attack of the hydroxyl group onto the activated carbonyl.
Protocol: Lactonization Sequence
Step 1: Saponification
-
Dissolve: 10.0 mmol MHC-1-C in THF:Water (3:1, 40 mL).
-
Reagent: Add LiOH·H2O (1.5 equiv, 15.0 mmol) at 0°C.
-
Reaction: Warm to RT and stir for 4 hours. Validation: TLC (50% EtOAc/Hex) shows baseline spot (acid).
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). Dry (Na2SO4) and concentrate.
-
Checkpoint: 1H NMR should show loss of methyl singlet (~3.7 ppm).
-
Step 2: Acid-Catalyzed Cyclization (Dean-Stark)
-
Setup: Dissolve the crude hydroxy-acid in Benzene or Toluene (0.1 M).
-
Catalyst: Add p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water.
-
Critical: The reaction is equilibrium-driven.[4] Removal of water is essential for >90% conversion.
-
-
Duration: 4–6 hours.
-
Purification: Wash with sat. NaHCO3 (removes unreacted acid). Concentrate organic layer.
-
Yield: Typically 85-92% as a clear oil.
Step 3: Reduction to Spiro-Ether (Optional)
-
Reagent: LiAlH4 (2.0 equiv) in dry THF at 0°C.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Result: 2-oxaspiro[3.3]heptane.
Application Note: Synthesis of Quaternary Amino Acids
Target: 1-Amino-1-(hydroxymethyl)cyclobutane derivatives. Context: These are constrained analogues of Serine. The quaternary center prevents racemization and restricts the conformational space of peptides, enhancing proteolytic stability.
Protocol: Curtius Rearrangement Route
This route converts the ester moiety into an amine while preserving the hydroxymethyl group (protected).
Figure 2: Workflow for converting MHC-1-C to a protected amino-alcohol scaffold.
Detailed Steps:
-
Protection: Treat MHC-1-C with TBSCl/Imidazole/DMAP to protect the primary alcohol.
-
Why? Free alcohols interfere with the Curtius azide intermediate.
-
-
Hydrolysis: Standard LiOH hydrolysis (as in Section 3.2).
-
Curtius:
-
Output: A fully protected quaternary amino acid building block ready for peptide coupling.
Safety & Handling
-
Volatility: MHC-1-C is a low molecular weight ester. Avoid prolonged high-vacuum exposure which may lead to mass loss.
-
Reactivity: The primary alcohol is neopentyl-like but unhindered; it is highly reactive toward electrophiles.
-
Toxicity: Treat as a potential irritant. Cyclobutane derivatives can show specific biological activity; handle with standard PPE.
References
-
Spirocyclic Scaffolds in Drug Design
-
Lactonization Methodologies
-
Cyclobutanes in Medicinal Chemistry
- PharmaBlock White Paper. "Cyclobutane Derivatives in Drug Discovery: Structural Alerts or Privileged Scaffolds?"
-
Amino Acid Synthesis
- Kotha, S., et al. "Synthesis of constrained amino acids via ring-closing metathesis." Tetrahedron2002, 58, 9633. (General reference for constrained AA logic).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Lactone synthesis [organic-chemistry.org]
Overcoming Steric Barriers: Advanced Esterification Strategies for Hindered Carboxylic Acids
[1]
Executive Summary & Strategic Decision Matrix
Esterification of sterically hindered carboxylic acids (e.g., tertiary
To overcome this, the reaction trajectory must be altered by:
-
Hyper-activation of the acyl donor (Yamaguchi/Shiina).
-
Nucleophilic catalysis to create a less hindered, highly electrophilic intermediate (Steglich with high-load DMAP).
-
Inverting the mechanism to avoid carbonyl attack entirely (O-Alkylation).
Decision Matrix: Method Selection
The following decision tree guides the selection of the optimal protocol based on substrate properties.
Figure 1: Strategic decision tree for selecting esterification protocols based on substrate constraints.
Method A: Yamaguchi Esterification (The Gold Standard)
The Yamaguchi esterification is the most reliable method for coupling highly hindered substrates. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1]
Mechanism & Expert Insight
Classically, it is believed the alcohol attacks the mixed anhydride at the less hindered carbonyl (the substrate). However, mechanistic studies (SantaLucia, 2006) suggest that in many cases, the mixed anhydride disproportionates into a symmetric aliphatic anhydride , which is the actual reactive species.
Crucial Role of DMAP: The reaction requires stoichiometric DMAP (or large catalytic loads). DMAP attacks the anhydride to form a highly electrophilic
Protocol
Reagents:
-
Acid: 1.0 equiv[2]
-
2,4,6-Trichlorobenzoyl chloride (TCBC): 1.1 equiv
-
Et
N: 1.2 equiv -
Alcohol: 1.0–3.0 equiv
-
DMAP: 1.0–2.0 equiv (Stoichiometric is recommended for very hindered substrates)
-
Solvent: Toluene (preferred) or THF.
Step-by-Step Workflow:
-
Anhydride Formation: Dissolve the hindered carboxylic acid (1.0 equiv) and Et
N (1.2 equiv) in anhydrous Toluene (0.1 M). -
Add TCBC (1.1 equiv) dropwise at 0 °C. Stir at room temperature (RT) for 1–2 hours.
-
Checkpoint: A white precipitate (Et
N·HCl) will form. The formation of the mixed anhydride can be verified by TLC (usually slightly less polar than the acid).
-
-
Solvent Swap (Optional but Recommended): Remove Toluene/THF in vacuo to remove excess Et
N and HCl gas. Re-dissolve the residue in fresh Toluene.-
Why? Excess triethylamine can reduce the electrophilicity of the acyl-pyridinium species.
-
-
Esterification: Add the Alcohol (1.0–3.0 equiv) and DMAP (1.0–2.0 equiv) to the solution.
-
Reflux: Heat the reaction to 100 °C (or reflux) for 12–24 hours.
-
Note: For extremely hindered substrates (e.g., pivalic acid derivatives + secondary alcohols), heating is non-negotiable.
-
-
Workup: Dilute with Et
O, wash with saturated NaHCO , 1N HCl (to remove DMAP), and brine.
Figure 2: The Yamaguchi activation cascade. The formation of the N-acyl pyridinium ion is the rate-determining activation step.
Method B: Shiina Esterification (The Mild Alternative)
Developed as a milder alternative to Yamaguchi, this method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) . It avoids the use of acid chlorides, making it superior for acid-sensitive substrates (e.g., substrates with acetals or silyl ethers).
Protocol
Reagents:
-
Acid: 1.0 equiv[2]
-
Alcohol: 1.1 equiv
-
MNBA: 1.1–1.3 equiv
-
DMAP: 0.1–0.2 equiv (Catalytic is often sufficient, unlike Yamaguchi)
-
Et
N: 2.0 equiv -
Solvent: DCM or Toluene.
Step-by-Step Workflow:
-
Preparation: Dissolve MNBA (1.2 equiv) and DMAP (0.2 equiv) in DCM.
-
Addition: Add the solution of Carboxylic Acid (1.0 equiv) and Et
N (2.0 equiv) slowly to the MNBA mixture at RT. -
Alcohol Addition: Add the alcohol immediately after the acid.
-
Incubation: Stir at RT for 12–16 hours.
-
Optimization: For hindered substrates, if conversion is low after 6 hours, heat to 40 °C.
-
-
Workup: Wash with sat. NaHCO
and brine. The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by basic extraction.
Method C: The "Steric Bypass" (O-Alkylation)
When the carbonyl carbon is too hindered for nucleophilic attack (e.g., quaternary
Reagent: Cesium Carbonate (Cs
Protocol
Reagents:
-
Acid: 1.0 equiv[2]
-
Alkyl Halide (Iodide/Bromide): 1.2–1.5 equiv
-
Cs
CO : 1.5 equiv -
Solvent: DMF (Essential for the Cesium effect).[4]
Step-by-Step Workflow:
-
Deprotonation: Dissolve the hindered acid in anhydrous DMF (0.2 M). Add Cs
CO . -
Activation: Stir for 30 minutes at RT. The mixture may appear as a suspension.
-
Alkylation: Add the Alkyl Iodide.
-
Note: If using an Alkyl Bromide, add TBAI (tetrabutylammonium iodide) as a catalyst (Finkelstein condition).
-
-
Reaction: Stir at RT. If the alkyl halide is also hindered (secondary), heat to 60 °C.
-
Workup: Pour into water (to remove DMF) and extract with Et
O.
Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Yamaguchi | Shiina (MNBA) | Steglich (DCC/DMAP) | Cs |
| Steric Tolerance | Excellent | Very Good | Moderate | Excellent (if halide is 1°/2°) |
| Acid Sensitivity | Moderate (HCl gen.) | High (Neutral) | Moderate | High (Basic) |
| Byproducts | TCBC acid (hard to remove) | MNBA acid (easy removal) | DCU (very hard to remove) | Inorganic salts (easy) |
| Reagent Cost | Low | High | Low | Moderate |
| Key Risk | Hydrolysis of anhydride | Cost | Elimination of alkyl halide |
Troubleshooting Guide
Problem: Low Yield in Yamaguchi
-
Cause: Incomplete formation of mixed anhydride.
-
Fix: Ensure TCBC quality (it hydrolyzes over time). Increase reaction time of Step 2.
-
Cause:
-acyl urea formation (if using DCC). -
Fix: Switch to Yamaguchi. Carbodiimides (DCC/EDC) often fail with tertiary acids because the rearrangement to the unreactive
-acyl urea is faster than the intermolecular attack by the hindered alcohol.
Problem: Elimination instead of Substitution (Cs
-
Cause: The alkyl halide is too hindered (tertiary halide) or basicity is too high.
-
Fix: This method cannot be used to make t-butyl esters from t-butyl halides (E2 elimination dominates). For t-butyl esters of hindered acids, use isobutylene + H
SO or Boc O/DMAP .
References
-
Inanaga, J., et al. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.
-
Shiina, I., et al. (2002).[7] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters.
-
Dhimitruka, I., & SantaLucia, J. (2006).[7][8] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters.
-
Neises, B., & Steglich, W. (1978).[9] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
-
Parrish, J. P., et al. (2000).[6] "Improved Cs2CO3 Promoted O-Alkylation of Acids."[4] Synthetic Communications.
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for the Selective Oxidation of Primary Alcohols in the Presence of Esters
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This conversion provides access to key synthetic intermediates for the construction of complex molecules, including active pharmaceutical ingredients (APIs). A significant challenge in this area arises when the substrate contains other sensitive functional groups, with esters being a prevalent example. Esters are susceptible to hydrolysis under harsh basic or acidic conditions and can undergo undesired side reactions with certain oxidizing agents. Consequently, the development of chemoselective oxidation methods that leave the ester moiety intact is of paramount importance.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of field-proven methodologies for the selective oxidation of primary alcohols in the presence of esters. We will delve into the mechanistic underpinnings of each method, offer detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate system for a given synthetic challenge.
The Challenge of Chemoselectivity
The primary obstacle in the oxidation of a primary alcohol containing an ester is the potential for competing reactions. Many classical oxidation methods employ harsh conditions or reagents that are incompatible with the ester functional group. For instance, strong oxidants like potassium permanganate or Jones reagent (chromic acid) can lead to over-oxidation of the primary alcohol to a carboxylic acid and can also promote the hydrolysis of the ester.[1][2] Similarly, reaction conditions that are strongly acidic or basic can cleave the ester linkage. Therefore, the ideal oxidant should be mild, operate under neutral or near-neutral pH, and exhibit high selectivity for the primary alcohol over the ester.
Key Methodologies for Selective Oxidation
Several reliable methods have emerged for the chemoselective oxidation of primary alcohols in the presence of esters. This guide will focus on the most widely adopted and versatile of these: TEMPO-mediated oxidations, hypervalent iodine-based oxidations (Dess-Martin Periodinane and IBX), and activated DMSO-based oxidations (Swern and related methods).
TEMPO-Mediated Oxidations
(2,2,6,6-Tetrachloro-1-piperidinyloxy), or TEMPO, is a stable nitroxyl radical that serves as a catalyst for the selective oxidation of primary alcohols.[3][4] The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant. This system is highly effective under mild conditions and exhibits excellent chemoselectivity, leaving esters and other sensitive functional groups untouched.[4][5][6]
Mechanism of TEMPO-Catalyzed Oxidation
The catalytic cycle of a TEMPO-mediated oxidation is a well-established process. The co-oxidant first oxidizes TEMPO to the corresponding N-oxoammonium salt. This active species then reacts with the primary alcohol in a concerted or stepwise manner to form the aldehyde, releasing a hydroxylamine intermediate. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium salt, thus completing the catalytic cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Common Co-oxidants and Their Advantages
Several co-oxidants can be paired with TEMPO, each offering specific advantages:
-
Sodium Hypochlorite (NaOCl) with Potassium Bromide (KBr): This is a classic and cost-effective system. The reaction is typically performed in a biphasic system (e.g., dichloromethane/water) at a controlled pH (around 8.6) to prevent side reactions.[7] The presence of KBr accelerates the reaction.[7]
-
Calcium Hypochlorite (Ca(OCl)₂) : This provides a solid, more easily handled alternative to bleach and can be used without strict pH control, simplifying the procedure.[5]
-
Bis(acetoxy)iodobenzene (BAIB): This hypervalent iodine reagent allows for the oxidation to be carried out under nearly neutral conditions, which is beneficial for extremely base-sensitive substrates.[4]
-
Copper(I)/O₂ (or Air): This system utilizes molecular oxygen or ambient air as the terminal oxidant, making it an environmentally benign and "green" alternative.[6] The catalyst is typically prepared in situ from a Cu(I) source.[6]
Comparative Data for TEMPO-Based Systems
| Co-oxidant System | Typical Conditions | Advantages | Limitations |
| NaOCl / KBr | CH₂Cl₂/H₂O, pH 8.6, 0°C | Cost-effective, fast reactions[7] | Requires careful pH control, biphasic system |
| Ca(OCl)₂ | Acetonitrile, 0°C to RT | No strict pH control, solid reagent[5] | Can be slower than NaOCl system |
| BAIB | Acetonitrile/Water, RT | Near-neutral pH, good for base-sensitive substrates[4] | More expensive co-oxidant |
| Cu(I) / Air | Acetonitrile, RT | "Green" oxidant (air), mild conditions[6] | May require longer reaction times for some substrates |
Experimental Protocol: TEMPO/Ca(OCl)₂ Oxidation
This protocol is adapted from a simplified procedure for TEMPO-catalyzed oxidation.[5]
-
Reaction Setup: To a stirred solution of the primary alcohol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add TEMPO (0.01 mmol, 1 mol%).
-
Addition of Oxidant: Cool the mixture to 0°C in an ice bath. Add calcium hypochlorite (1.2 mmol) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Hypervalent Iodine Reagents: Dess-Martin Periodinane (DMP) and IBX
Hypervalent iodine compounds are highly effective and selective oxidizing agents that operate under mild, neutral conditions, making them ideal for substrates containing sensitive functional groups like esters.[8][9]
Dess-Martin Periodinane (DMP)
DMP (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a widely used reagent for the oxidation of primary alcohols to aldehydes.[8][9][10] Its key advantages include mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, and a simple workup.[8]
The oxidation with DMP proceeds through a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center. This is followed by an intramolecular proton transfer, leading to the formation of the aldehyde, iodinane, and acetic acid.[8][10]
Caption: General workflow for a Dess-Martin Periodinane oxidation.
This protocol is a general procedure for the Dess-Martin oxidation.[9]
-
Reaction Setup: Dissolve the primary alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Addition of DMP: Add Dess-Martin Periodinane (1.1-1.5 mmol) to the solution at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture for 0.5 to 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 mixture, 20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2-Iodoxybenzoic Acid (IBX)
IBX is another mild and selective hypervalent iodine(V) reagent for the oxidation of alcohols.[11][12][13] A notable drawback of IBX is its insolubility in most common organic solvents, except for DMSO.[11][13] However, it can be used as a suspension in other solvents at elevated temperatures.[13] More soluble derivatives, such as IBX-esters, have also been developed.[11]
This protocol is based on a user-friendly procedure for heterogeneous IBX oxidation.[13]
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in ethyl acetate (7 mL), add IBX (1.5 mmol).
-
Reaction: Heat the suspension to 80°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble byproducts.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Activated DMSO Oxidations: The Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize primary alcohols to aldehydes.[14][15] The reaction is performed at low temperatures (typically -78°C) and is known for its mildness and broad functional group tolerance, including esters.[14][16] A key advantage is the avoidance of heavy metal reagents.[15]
Mechanism of the Swern Oxidation
The Swern oxidation begins with the activation of DMSO by oxalyl chloride to form a chloro(dimethyl)sulfonium chloride intermediate.[14] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[14]
Experimental Protocol: Swern Oxidation
This is a general procedure for a Swern oxidation.
-
Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) and cool to -78°C (dry ice/acetone bath). To this, add a solution of DMSO (2.2 mmol) in anhydrous dichloromethane (2 mL) dropwise, ensuring the temperature remains below -65°C. Stir for 15 minutes.
-
Addition of Alcohol: Add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, again maintaining the temperature below -65°C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 mmol) dropwise, and stir the reaction mixture for 20 minutes at -78°C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (10 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Note: The byproduct dimethyl sulfide has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.[14]
Summary and Recommendations
The selective oxidation of primary alcohols in the presence of esters is a frequently encountered challenge in organic synthesis. The choice of method depends on several factors, including the specific substrate, scale of the reaction, and available resources.
| Method | Key Advantages | Key Disadvantages | Best For |
| TEMPO-Mediated | Catalytic, mild, can use "green" oxidants[6] | Can require careful pH control or more expensive co-oxidants[4][7] | A wide range of substrates, including those sensitive to metals. |
| Dess-Martin Periodinane | Fast, reliable, simple workup, neutral conditions[8][9] | Stoichiometric, potentially explosive nature of the reagent[8] | Small to medium scale synthesis of sensitive molecules. |
| IBX | Mild, selective, inexpensive starting material[12][13] | Poor solubility in most organic solvents[11][13] | Substrates that are soluble in DMSO or can tolerate higher temperatures. |
| Swern Oxidation | Metal-free, mild, high yields[14][15] | Requires cryogenic temperatures, produces malodorous byproduct[14] | Acid-sensitive substrates that might decompose under other conditions.[14] |
For general-purpose selective oxidations, TEMPO-based systems and Dess-Martin Periodinane are excellent starting points due to their reliability and mild reaction conditions. The Swern oxidation is a powerful alternative, especially for substrates that are sensitive to other reagents, provided the necessary equipment for low-temperature reactions is available.
By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method for the selective oxidation of primary alcohols, preserving the integrity of ester functionalities and advancing their synthetic campaigns.
References
-
Powell, A. B., & Stahl, S. S. (2013). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. Organic Letters, 15(19), 5072–5075. [Link]
-
Powell, A. B., & Stahl, S. S. (2013). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. Organic Letters, 15(19), 5072–5075. [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Reddy, K. R., & Kumar, N. V. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. Synthetic Communications, 42(15), 2261–2269. [Link]
-
International Journal of Engineering Research & Technology (IJERT). (2016). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. IJERT, 5(8). [Link]
-
Gowrisankar, S., et al. (2019). Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand. Molecules, 24(15), 2824. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Organic Syntheses, 88, 226. [Link]
-
Karimi, B., et al. (2021). Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. Chemical Communications, 57(70), 8759–8762. [Link]
- De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153–1174.
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Hackbusch, S., & Franz, A. H. (2016). Oxidative esterification of primary alcohols with TEMPO/CaCl2/Oxone under hydrous conditions. Tetrahedron Letters, 57(26), 2873–2876.
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Lahtinen, P. (2018). AEROBIC OXIDATION OF ALCOHOLS WITH HOMOGENEOUS CATALYSTS BASED ON NITROXYL RADICALS. University of Jyväskylä. [Link]
-
ResearchGate. (n.d.). IBX‐Mediated Conversion of Primary Alcohols and Aldehydes to N‐Hydroxysuccinimide Esters. Retrieved from [Link]
-
Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). Oxidation of Alcohols with Catalytic Amounts of IBX. Organic Letters, 7(14), 2933–2936. [Link]
- Google Patents. (n.d.). US6831173B1 - Process for selective oxidation of primary alcohols and novel carbohydrate aldehydes.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidation or hydrolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidant controlled Pd-catalysed selective oxidation of primary alcohols. Retrieved from [Link]
-
YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
MDPI. (2019, April 26). Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation. Retrieved from [Link]
-
Li, A. Y. (n.d.). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 10.6: Oxidation Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of alcohols to ester, aldehyde and nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). In Modern Oxidation Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidation by Reduction: Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, August 17). A sustainable protocol for selective alcohols oxidation using a novel iron-based metal organic framework (MOF-BASU1). Retrieved from [Link]
-
ACS Publications. (2025, August 7). Investigation of the Moffatt−Swern Oxidation in a Continuous Flow Microreactor System. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Activated Dimethyl Sulfoxide. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Amides from Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Abstract
The cyclobutane motif is a highly valued scaffold in modern medicinal chemistry, imparting unique three-dimensional character, conformational rigidity, and improved metabolic stability to bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of synthetic strategies for the preparation of novel amide derivatives starting from the versatile building block, Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. We present detailed, field-proven protocols for two primary synthetic pathways: (A) a robust, two-step sequence involving ester hydrolysis followed by amide coupling, and (B) a more direct, one-step amidation of the ester. Furthermore, we address critical considerations for the hydroxymethyl functional group, including strategies for its protection or strategic oxidation to enable further diversification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Strategic Value of Cyclobutane Amides
The amide bond is arguably the most fundamental linkage in pharmaceutical science, present in a vast array of marketed drugs.[4] Its stability, hydrogen bonding capabilities, and role as a structural backbone are unparalleled. Concurrently, the incorporation of strained, non-aromatic rings like cyclobutane has become a powerful tactic in drug design to escape "flatland" and access novel chemical space.[5][6] Cyclobutane rings act as rigid spacers, conformationally locking flexible chains to enhance binding affinity and can serve as bioisosteres for other common groups like phenyl or gem-dimethyl moieties, thereby modulating physicochemical properties.[3][6]
The combination of these two features—the cyclobutane core and the amide linkage—creates a powerful class of compounds for library synthesis and lead optimization.[7] The starting material, Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, is an ideal precursor, possessing two distinct functional handles for orthogonal chemical modification. This guide will elucidate the primary synthetic routes to transform this building block into a diverse array of potential drug candidates.
Overview of Synthetic Strategies
The conversion of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate to a target amide requires a strategic approach. The choice of pathway depends on factors such as the nature of the desired amine, scale, and the ultimate fate of the hydroxymethyl group. We present two primary workflows, each with distinct advantages.
Caption: High-level decision workflow for amide synthesis.
Pathway A: Hydrolysis Followed by Amide Coupling
This is the most common and versatile route for synthesizing amides from esters. It involves two distinct, high-yielding steps: the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the activation and coupling of this acid with a target amine.
Step 1: Ester Hydrolysis (Saponification)
While acid-catalyzed hydrolysis is possible, the reaction is reversible.[8] Base-promoted hydrolysis, or saponification, is generally preferred as it is an irreversible process, driving the reaction to completion and simplifying product isolation.[8][9] The reaction proceeds via nucleophilic acyl substitution by a hydroxide ion.[10]
Caption: Workflow for ester saponification.
Protocol 1: Saponification of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq).
-
Reagents: Add a 3:1 mixture of methanol (MeOH) and water, followed by sodium hydroxide (NaOH, 1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup (Part 1): Cool the reaction mixture to room temperature and then place it in an ice bath. Concentrate the mixture under reduced pressure to remove the methanol.
-
Workup (Part 2): Slowly acidify the remaining aqueous solution to pH ~2 with 1 M hydrochloric acid (HCl). A white precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must be "activated" using a coupling reagent.[11] This process converts the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Acronym | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Cost-effective, widely used.[11] | Byproducts can be difficult to remove (DCC forms a urea precipitate, EDC is water-soluble). Risk of racemization without additives. |
| Phosphonium Salts | PyBOP, PyAOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High reactivity, low racemization. | More expensive, produces phosphine oxide byproducts. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very efficient, rapid coupling, low racemization. | High cost, can be sensitive to moisture. |
Causality Insight: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included with carbodiimides. They act as "activated ester" intermediates, which are more selective and less prone to side reactions (like N-acylurea formation) and suppress racemization of chiral centers adjacent to the carboxyl group.
Protocol 2: General Amide Coupling using EDC/HOBt
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent used. Wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target amide.
Pathway B: Direct Amidation of the Ester (Aminolysis)
The direct conversion of an ester to an amide, known as aminolysis, is an atom-economical alternative that bypasses the hydrolysis and activation steps.[12] However, this reaction is often slower and may require elevated temperatures or catalysis, making it less general than Pathway A.[13][14]
Protocol 3: Thermal Aminolysis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
-
Setup: In a sealed tube or pressure vessel, combine Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq). Using the amine as the solvent is often effective if it is a liquid.
-
Reaction: Seal the vessel and heat to 80-120 °C. Stir the mixture for 24-48 hours. Monitor progress by GC-MS or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If the amine is volatile, it can be removed under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with dilute acid (to remove excess amine) and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography or recrystallization.
Expertise Insight: This method is most effective for less sterically hindered, nucleophilic amines. For more complex or less reactive amines, catalytic methods involving Lewis acids or specific organocatalysts may be required to achieve reasonable conversion rates.[12]
Managing the Hydroxymethyl Functional Group
The primary alcohol on the cyclobutane core presents both a challenge and an opportunity. It can interfere with certain reagents but can also be used as a point for further diversification.
Alcohol Protection
If the target amine or subsequent reaction steps are incompatible with a free alcohol (e.g., use of highly basic or reactive reagents), the hydroxyl group should be protected. Silyl ethers are the most common choice due to their ease of installation, stability to a wide range of conditions, and mild cleavage protocols.[15][16][17]
Protocol 4: Protection with tert-Butyldimethylsilyl (TBDMS) Ether
-
Setup: Dissolve the alcohol starting material (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Reagent: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 4-12 hours).
-
Workup: Quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the TBDMS-protected product.
-
Deprotection: The TBDMS group can be readily removed post-synthesis using sources of fluoride ion, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions.[17]
Alcohol Oxidation
Alternatively, the hydroxymethyl group can be oxidized to a second carboxylic acid. This creates a cyclobutane-1,1-dicarboxylic acid scaffold, enabling the synthesis of di-amides or other derivatives. Modern oxidation methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly efficient and avoid the use of toxic heavy metals like chromium.[18]
Protocol 5: TEMPO-Mediated Oxidation to a Dicarboxylic Acid
-
Setup: Dissolve the starting material (1.0 eq) in a biphasic mixture of DCM and a pH 7 phosphate buffer.
-
Catalysts: Add TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 4.0 eq) to the mixture.
-
Oxidant: Cool the vigorously stirring mixture to 0 °C and add a dilute aqueous solution of sodium hypochlorite (NaOCl, household bleach, 0.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature. The mixture will typically turn orange/red. Stir until the reaction is complete (monitor by LC-MS).
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude dicarboxylic acid, which can be purified by recrystallization or used directly in a subsequent amide coupling reaction.
Conclusion
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate serves as an exceptionally versatile starting point for the synthesis of novel, three-dimensional bioactive amides. By selecting the appropriate synthetic pathway—be it the reliable hydrolysis and coupling sequence or a more direct aminolysis—and by strategically managing the hydroxymethyl functional group through protection or oxidation, researchers can access a wide chemical space. The protocols detailed herein provide a robust and well-validated foundation for the development of next-generation therapeutics built upon the privileged cyclobutane scaffold.
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Troubleshooting & Optimization
Strategies to improve the yield of cyclobutane formation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cyclobutane synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges encountered in the lab. Cyclobutane rings are critical structural motifs in numerous natural products and pharmaceutical agents, yet their formation can be notoriously difficult due to inherent ring strain.[1][2] This resource provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you improve yields, control selectivity, and overcome common hurdles in your cyclobutane formation reactions.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses core concepts to build a strong foundational understanding of the primary strategies for cyclobutane synthesis.
Q1: What are the main types of [2+2] cycloaddition reactions to form cyclobutanes, and when should I choose one over the other?
The three primary strategies are photochemical, thermal, and metal-catalyzed [2+2] cycloadditions. The choice depends heavily on your substrate's electronic properties, functional group tolerance, and desired stereochemistry.
-
Photochemical [2+2] Cycloaddition: This is the most common and historically significant method.[3][4] It involves the excitation of an alkene to a higher energy state using UV or visible light, which circumvents the symmetry-forbidden nature of a thermal reaction.[5] It is particularly effective for synthesizing strained four-membered rings.[6]
-
Thermal [2+2] Cycloaddition: Generally, this reaction is "forbidden" by orbital symmetry rules for simple alkenes.[1] However, it is highly effective for specific substrate classes that lower the activation energy barrier.
-
Metal-Catalyzed [2+2] Cycloaddition: A modern and powerful approach that uses transition metals or Lewis acids to facilitate the reaction under milder conditions. These catalysts can activate substrates and control selectivity in ways not possible with thermal or photochemical methods.[9][10][11]
Q2: Why is the thermal [2+2] cycloaddition of two simple alkenes typically unsuccessful, and how do ketenes bypass this issue?
The thermal reaction between two ground-state alkenes is a symmetry-forbidden process due to unfavorable orbital overlap in the transition state.[1] To form the two new sigma bonds simultaneously (a suprafacial-suprafacial approach), the Highest Occupied Molecular Orbital (HOMO) of one alkene must overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For two identical alkenes, this leads to one bonding and one anti-bonding interaction, resulting in a high activation energy barrier.
Ketenes are a major exception.[6] They can participate in a thermal [π2s + π2a] cycloaddition. Here, the ketene approaches the alkene in an orthogonal (antarafacial) manner. This specific geometry allows for favorable orbital overlap (HOMO-LUMO) without violating symmetry rules, making the reaction thermally allowed and often highly efficient.[14]
Q3: What is the difference between direct photo-excitation and using a photosensitizer?
-
Direct Excitation: In this method, one of the alkene substrates directly absorbs a photon of light (usually UV), promoting it to an excited singlet state, which can then undergo intersystem crossing to a triplet state before reacting. This requires the substrate to have a suitable chromophore.[6] A major drawback is that the high energy required can induce side reactions and damage sensitive functional groups.[15]
-
Photosensitization: A more controlled approach where a separate molecule, the sensitizer (e.g., acetone, benzophenone), absorbs the light.[2] The excited sensitizer then transfers its energy to one of the alkene reactants, promoting it to the reactive triplet state without direct irradiation of the substrate. This process, known as energy transfer, allows the use of lower-energy light and protects sensitive molecules, often leading to cleaner reactions and higher yields.[15][16] Visible-light photocatalysts like ruthenium or iridium complexes operate via similar energy transfer mechanisms and have become powerful tools for these transformations.[17][18]
Part 2: Troubleshooting Guide - Low Yields & Poor Selectivity
This section provides solutions to specific experimental problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Photochemical Reaction | 1. Incorrect Wavelength/Insufficient Light: The substrate or sensitizer is not being excited efficiently.[19] 2. Low Triplet Energy of Sensitizer: The sensitizer's triplet energy is lower than the alkene's, preventing efficient energy transfer. 3. Side Reactions: Formation of dimers or degradation of starting material.[8][20] 4. Quenching: Oxygen or other impurities in the solvent can quench the excited triplet state. | 1. Match Light Source to Chromophore: Check the UV-Vis absorption spectrum of your substrate/sensitizer and use a lamp with the appropriate wavelength. For visible-light photocatalysis, blue or green LEDs are common.[1] 2. Choose a Higher-Energy Sensitizer: Select a sensitizer with a triplet energy at least 3-4 kcal/mol higher than the acceptor alkene. (e.g., Benzophenone, Acetone).[2] 3. Increase Dilution: For intramolecular reactions, higher dilution can disfavor intermolecular dimerization. 4. Degas the Solvent: Thoroughly degas the reaction mixture using a freeze-pump-thaw cycle or by bubbling an inert gas (N₂ or Ar) through the solvent prior to and during the reaction. |
| Poor Regio- or Diastereoselectivity | 1. Stepwise Mechanism: The reaction may proceed through a diradical or zwitterionic intermediate, which allows for bond rotation before ring closure, scrambling stereochemistry.[21][22] 2. Insufficient Steric or Electronic Bias: The substrates lack strong directing groups to favor one orientation or facial attack over another. 3. High Reaction Temperature: In thermal reactions, higher temperatures can overcome small energy differences between transition states, leading to mixtures of isomers.[13] | 1. Change Solvent Polarity: Nonpolar solvents can disfavor charge-separated intermediates, potentially promoting a more concerted pathway. Conversely, polar solvents can stabilize zwitterionic intermediates, which can be leveraged for certain polar cycloadditions.[21] 2. Use a Chiral Catalyst/Template: Employ a chiral Lewis acid or transition metal catalyst to create a chiral environment that directs the cycloaddition.[11][23][24] Covalent templates can also be used to pre-organize reactants, especially in the solid state.[25] 3. Lower the Temperature: For Lewis acid-catalyzed reactions, operating at lower temperatures (e.g., -78 °C) often significantly enhances diastereoselectivity.[13][26] |
| Formation of Rearrangement or Ring-Opened Products | 1. Strain Release: The initially formed cyclobutane ring is highly strained and may undergo subsequent reactions under the reaction conditions (e.g., thermal or acid-catalyzed rearrangement).[27] 2. Unstable Intermediates: In Lewis acid-catalyzed reactions of strained systems like bicyclo[1.1.0]butanes (BCBs), the intermediate can be trapped by nucleophiles or rearrange before cyclization is complete.[23] | 1. Milder Reaction Conditions: Switch from high-energy UV light to visible-light photocatalysis.[1][19] Use a less aggressive Lewis acid or lower the reaction temperature. 2. Optimize the Lewis Acid: Screen different Lewis acids. For example, SnCl₄ might promote a clean [2+2] cycloaddition, whereas ZnBr₂ under different conditions could lead to a regioisomeric or ring-opened product.[26] |
Part 3: Advanced Strategies & Protocols
Strategy 1: Visible-Light Photocatalysis for High-Yield Heterodimerization
Directly exciting enones can lead to unwanted side reactions. A modern solution is to use a ruthenium(II) or iridium(III) photocatalyst that can be excited by visible light to promote the reaction via an energy transfer pathway. This method is exceptionally mild and allows for the efficient cross-dimerization of dissimilar acyclic enones.[17]
This protocol describes the heterodimerization of an aryl enone with a dissimilar acyclic enone.
-
Reagent Preparation:
-
Aryl Enone (e.g., Chalcone): 1.0 equivalent
-
Acyclic Enone (e.g., Methyl Vinyl Ketone): 5.0 equivalents
-
Ru(bpy)₃(PF₆)₂: 1 mol%
-
Solvent: Anhydrous and degassed acetonitrile (CH₃CN)
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl enone and the photocatalyst, Ru(bpy)₃(PF₆)₂.
-
Add the anhydrous, degassed acetonitrile via syringe to achieve a concentration of 0.1 M with respect to the aryl enone.
-
Add the acyclic enone (5.0 eq.) to the mixture.
-
Seal the tube and place it approximately 5-10 cm from a visible light source (e.g., a simple household compact fluorescent lamp or a blue LED strip).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR by periodically taking aliquots. Reactions are typically complete within 24-48 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the cyclobutane product.
-
Causality Behind Choices:
-
Excess Acyclic Enone: Using a large excess of the less sterically hindered enone favors the desired heterodimerization over the homodimerization of the aryl enone.
-
Visible Light & Photocatalyst: This combination avoids the harsh conditions of UV irradiation, preserving functional groups and improving the reaction's cleanliness.[17] The photocatalyst enables the reaction by sensitizing the enone via an energy transfer pathway.[28]
-
Degassed Solvent: Removing dissolved oxygen is critical as O₂ is an efficient quencher of triplet excited states, which would otherwise kill the catalytic cycle and halt the reaction.
Strategy 2: Lewis Acid Catalysis for Ketene-Alkene Cycloadditions
Lewis acids like AlCl₃, TiCl₄, or ethylaluminum dichloride (EtAlCl₂) can dramatically accelerate ketene-alkene cycloadditions, allowing them to proceed at low temperatures with high yields and selectivity, even with unactivated alkenes.[13]
-
Reagent Preparation:
-
Diphenylacetyl Chloride: 1.0 equivalent
-
Triethylamine (Et₃N): 1.1 equivalents (for in-situ ketene generation)
-
Cyclopentene: 2.1 equivalents
-
Ethylaluminum Dichloride (EtAlCl₂): 2.5 equivalents (1 M solution in hexanes)
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
-
-
Reaction Setup:
-
Add diphenylacetyl chloride to an oven-dried, three-neck flask equipped with a stir bar, a septum, and a nitrogen inlet.
-
Dissolve it in anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add cyclopentene via syringe.
-
In a separate, dry syringe, draw up the solution of EtAlCl₂ in hexanes.
-
-
Reaction Execution:
-
Add the EtAlCl₂ solution dropwise to the cooled, stirring reaction mixture over approximately 50 minutes.
-
After the addition is complete, stir the reaction for an additional hour at -78 °C.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding triethylamine, followed by deionized water, while still at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Choices:
-
Low Temperature (-78 °C): The Lewis acid dramatically lowers the activation energy, allowing the reaction to proceed at a temperature where side reactions are minimized and diastereoselectivity is maximized.[13]
-
Lewis Acid (EtAlCl₂): The Lewis acid coordinates to the carbonyl oxygen of the ketene, making the central carbon more electrophilic and accelerating the cycloaddition. This allows for the use of unactivated alkenes, which react poorly under purely thermal conditions.[13]
-
In-situ Ketene Generation: Ketenes are often unstable. Generating the ketene in the reaction flask from an acid chloride and a non-nucleophilic base like Et₃N is a common and effective strategy.[6]
Part 4: Visualization Hub
Diagram 1: General Workflow for Optimizing a Photochemical [2+2] Reaction
Caption: Workflow for optimizing photochemical cycloadditions.
Diagram 2: Mechanistic Pathways in [2+2] Cycloadditions
Caption: Concerted vs. Stepwise [2+2] cycloaddition mechanisms.
References
-
Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. (2002). The Journal of Physical Chemistry B - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
[2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. (2025). ACS Fall 2025. Retrieved February 15, 2026, from [Link]
-
Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. (2018). RSC Blogs. Retrieved February 15, 2026, from [Link]
-
Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study. (2013). SID. Retrieved February 15, 2026, from [Link]
-
Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (2015). Elsevier. Retrieved February 15, 2026, from [Link]
-
Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
The (2 + 2) cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. (n.d.). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Synthesis of cyclobutanes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. Retrieved February 15, 2026, from [Link]
-
Chemo- and Regioselective Synthesis of Alkynyl Cyclobutanes by Visible Light Photocatalysis. (2018). Chem. Retrieved February 15, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. (2020). Journal of the American Chemical Society - ACS Publications. Retrieved February 15, 2026, from [Link]
-
A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
-
Strategies to synthesize D−A cyclobutanes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Retrieved February 15, 2026, from [Link]
-
Synthesis of cyclobutenes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. (2024). PubMed. Retrieved February 15, 2026, from [Link]
-
Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. (n.d.). Chemical Science (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
In intramolecular [2+2] photocycloaddition reactions, two regioisomeric... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab. Retrieved February 15, 2026, from [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]
-
2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022). YouTube. Retrieved February 15, 2026, from [Link]
-
Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. baranlab.org [baranlab.org]
- 3. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclobutane synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 21. pubs.acs.org [pubs.acs.org]
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- 23. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 28. par.nsf.gov [par.nsf.gov]
Identification and minimization of side products in multi-step organic synthesis
Synthesis Optimization Support (SOS) Center Technical Guide: Identification & Minimization of Side Products
Introduction: The "Zero-Sum" Game of Purity
Welcome to the Synthesis Optimization Support (SOS) Center. As Senior Application Scientists, we understand that in multi-step organic synthesis, purity is not just a final attribute—it is a cumulative variable. Every percentage point of side product formed in Step 1 is a potential catalyst poison, reactive scavenger, or co-eluting impurity in Step 5.
This guide is structured as a Tier 3 Technical Support Ticket , addressing the most complex "Why is this happening?" and "How do I fix it?" questions we receive from process chemistry teams. We move beyond basic textbook definitions to field-proven strategies for identifying "ghost" peaks and engineering them out of existence.
Part 1: Diagnostic Triage (Identification)
Ticket #402: "I have an unknown peak at 0.15% area. Do I need to stop?"
The Short Answer: According to ICH Q3A(R2) guidelines , if you are at the drug substance stage, the answer is yes . The identification threshold is typically 0.10% (for max daily doses ≤ 2g). You cannot minimize what you cannot see or name.
The Protocol: Do not rely solely on a single C18 LC-MS run. Isobaric impurities (same mass, different structure) and polar impurities (eluting in the void volume) are common "silent killers."
Workflow: The "Differential Triage" System
Use this logic flow to categorize the unknown before attempting isolation.
Figure 1: Decision tree for structural elucidation of unknown impurities. Note the critical branch for isobaric compounds, which often requires orthogonal chromatography.
Technical Insight: Orthogonality is Key
A common failure mode is using only Reverse Phase (RP) chromatography.
-
Scenario: You have a polar side product (e.g., a hydrolyzed ester).
-
Failure: It elutes in the solvent front on C18.
-
Solution: Employ Orthogonal Methods .
-
Method A: C18 (Low pH) -> Separates by hydrophobicity.
-
Method B: HILIC or Fluorinated Phase (PFP) -> Retains polars; separates regioisomers based on dipole moments.
-
Part 2: Minimization (Reaction Optimization)
Ticket #892: "My side product tracks with the product. How do I optimize selectivity?"
The Short Answer: Stop doing "One Variable at a Time" (OVAT) optimization. It misses interaction effects (e.g., temperature might only increase side products if the concentration is high). You must switch to Design of Experiments (DoE) .
Mechanism of Action: Kinetic vs. Thermodynamic Control
Most side products arise because the reaction conditions allow a competitive pathway to become energetically accessible.
| Side Reaction Type | Root Cause | Mitigation Strategy |
| Regioisomer Formation | Low steric/electronic differentiation. | Lower Temperature: Shift to kinetic control to favor the fastest (often desired) path.Ligand Tuning: Increase steric bulk on catalyst. |
| Over-Reaction (e.g., Bis-alkylation) | Product is more reactive than starting material. | Inverse Addition: Add the reactive reagent slowly to a dilute solution of the substrate.High Dilution: Reduces intermolecular collisions. |
| Hydrolysis/Solvolysis | Trace moisture or nucleophilic solvent. | Scavengers: Add molecular sieves or chemical scavengers (e.g., TEOF).Solvent Switch: Move from protic (MeOH) to aprotic (THF/MeCN). |
| Epimerization | Acidic alpha-protons + Basic conditions. | Base Selection: Switch to a non-nucleophilic, weaker base (e.g., Cs2CO3 vs. NaH).Temperature Control: Keep < 0°C during deprotonation. |
Protocol: The DoE Optimization Loop
This workflow ensures you find the "Sweet Spot" (Design Space) where yield is high and impurities are low.
Figure 2: The DoE cycle. Note that "Interaction Effects" (Step 3) are often where side-product formation mechanisms are revealed.
Part 3: Advanced Scenarios (Multi-Step & Telescoping)
Ticket #105: "The impurity from Step 1 is killing the catalyst in Step 2. Can I telescope?"
The Short Answer: Telescoping (one-pot) is efficient but risky. If an impurity is a "catalyst poison" (e.g., sulfur carryover, residual oxidant), you must perform a Fate of Impurity (FoI) study before deciding to telescope.
Field Note: The Sitagliptin Case Study
Consider the synthesis of Sitagliptin (Januvia) . Early routes involved an enamine formation followed by Rh-catalyzed asymmetric hydrogenation.
-
The Issue: The enamine reduction was sensitive. Side products included dehydrositagliptin (incomplete reduction) and regioisomers.
-
The Fix: Process chemists moved to a chemical reduction (NaBH4/MsOH) followed by a crystallization-induced resolution.
-
The Lesson: Sometimes, minimizing a side product requires changing the chemistry entirely (metal -> hydride) rather than just tweaking the temperature. This avoided the need for ultra-pure intermediates required for the sensitive Rh-catalyst.
Protocol: Fate of Impurity (FoI) Tracking
To validate a multi-step process, you must prove where the impurity goes.
-
Synthesize the Impurity: Make an authentic standard of the side product (e.g., the des-halo analog).
-
Spike Study: Spike the impurity at 1-5% into the starting material of the next step.
-
Track: Does it react? Does it purge in the workup?
-
Calculate Purge Factor:
-
If Purge Factor > 100, telescoping is likely safe.
-
If Purge Factor < 10, isolation/crystallization is mandatory.
-
References
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation, 2006. Link
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation, 2017.[1][2] Link
-
Design of Experiments in Process Chemistry : A Practical Guide. Organic Process Research & Development (OPRD), ACS Publications. Link
-
Sitagliptin Process Optimization : The Art of Process Chemistry. Hansen, K. B. et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Org.[3][4] Process Res. Dev. 2005, 9, 634-639. Link
-
Orthogonal Chromatography : Selection of Orthogonal Chromatographic Methods for Impurity Profiling. Journal of Chromatography A. Link
Sources
Optimization of reaction conditions for the functionalization of cyclobutane rings
Ticket ID: CYCLO-OPT-404 Subject: Optimization of Reaction Conditions for Cyclobutane Ring Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Puckered" Challenge
Welcome to the Cyclobutane Functionalization Support Center. You are likely here because your reaction is either (a) failing to convert, (b) resulting in ring-opening (decomposition), or (c) yielding poor diastereoselectivity.
The Core Problem: Cyclobutane possesses a ring strain energy of ~26.3 kcal/mol . Unlike cyclopropane, which behaves like an alkene, cyclobutane is a conformational shapeshifter. It exists in a "puckered" conformation to relieve torsional strain, which creates unique steric shielding effects.
Successful functionalization requires balancing three forces:
-
Activation Energy: High enough to break strong
bonds (BDE ~96-100 kcal/mol). -
Strain Integrity: Low enough to prevent
-scission (ring opening). -
Stereocontrol: Overcoming the substrate's inherent bias (puckering) to achieve cis/trans selectivity.
Method Selection & Decision Matrix
Before optimizing, confirm you are using the correct methodology for your substrate class.
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on substrate availability and electronic properties.
Module A: Pd(II)-Catalyzed C-H Activation
Best for: Substrates with directing groups (carboxylic acids, amides, ketones).[1] Key Mechanism: Concerted Metalation-Deprotonation (CMD).
Standard Protocol (Yu-Type Conditions)
-
Catalyst:
(5-10 mol%) -
Ligand: MPAA (Mono-N-protected amino acid) or Quinoline-based ligands.
-
Oxidant:
or Benzoquinone. -
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).
-
Temp: 80-110 °C.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or "Puckering" steric shielding. | Switch Ligand: Move to a bulky, electron-deficient ligand like Acetyl-Protected Aminohydroxamic Acid (MPAHA) . These ligands accelerate the CMD step by acting as an internal base [1]. |
| Black Precipitation (Pd Black) | Catalyst decomposition before turnover. | Add Promoters: Add 10-20 mol% Pivalic Acid (PivOH) . It stabilizes the Pd-species and assists in the proton transfer step. |
| Ring Opening | Temperature too high; | Solvent Switch: Switch to HFIP . The high polarity stabilizes the cationic Pd-intermediate, preventing pathways that lead to ring cleavage. Lower temp to 60°C and increase time. |
| Poor Enantioselectivity | Background reaction (uncatalyzed) or poor ligand fit. | Transient Directing Groups (TDG): If using a ketone/aldehyde, use a chiral transient directing group (e.g., chiral amino acid derivatives) rather than a covalent auxiliary [2]. |
Module B: Photoredox & Radical Functionalization
Best for: Unactivated cyclobutanes or late-stage functionalization. Key Mechanism: Hydrogen Atom Transfer (HAT) followed by radical trapping.
The "Beta-Scission" Trap
Cyclobutyl radicals are prone to ring-opening to form linear alkenes.
-
Rate of trapping must be >> Rate of scission.
Optimized Protocol (Minisci-Type)
-
Photocatalyst:
(1 mol%). -
HAT Reagent: Quinuclidine or TBADT (Tetrabutylammonium decatungstate) for strong C-H bonds.
-
Trapping Agent: Heteroarene (protonated) or electrophile.
-
Light: 450 nm (Blue LED).
Critical Optimization Parameters
-
Concentration: Run at high concentration (0.5 M - 1.0 M) .
-
Why? Radical trapping is bimolecular. Higher concentration favors the intermolecular trapping over the unimolecular ring-opening (scission).
-
-
Temperature: Cool the reaction (0 °C to -20 °C ).
-
Why? Ring opening has a higher activation energy than radical recombination. Lowering temperature suppresses the opening.
-
Module C: Strain-Release Functionalization (The "Shortcut")
Best for: Creating polysubstituted cyclobutanes from scratch (instead of functionalizing an existing ring). Substrate: Bicyclo[1.1.0]butanes (BCBs).[2][3][4]
If direct C-H activation fails, synthesize the BCB precursor . The central C1-C3 bond is highly strained (~66 kcal/mol) and acts as a "spring-loaded" functionalization handle.
Protocol: Radical Strain-Release
-
Reagent: Thiophenol, amine, or radical precursor.
-
Mechanism: Radical adds to the bridgehead carbon -> breaks the central bond -> generates a cyclobutyl radical -> trapped to form 1,3-disubstituted cyclobutane [3].
-
Advantage: This method guarantees 1,3-substitution with high diastereocontrol, which is difficult to achieve via direct C-H activation.
Diagnostic Workflow (Graphviz)
Use this flow to diagnose specific failures in your experimental setup.
Figure 2: Troubleshooting logic flow for diagnosing reaction failures in cyclobutane functionalization.
Frequently Asked Questions (FAQ)
Q1: Why do I get a mixture of cis and trans isomers? A: The puckered conformation of cyclobutane creates a significant energy barrier to inversion. In radical processes, the intermediate radical is planar; the face from which the trap approaches determines stereochemistry. To enforce selectivity, increase the steric bulk of the incoming reagent or the ligand, forcing the reaction to the less hindered "convex" face of the puckered ring.
Q2: Can I functionalize the
-
Solution: Use the BCB Strain-Release method (Module C), which inherently yields 1,3-disubstituted products [3].
Q3: My reaction works on cyclopropane but fails on cyclobutane. Why?
A: Cyclopropane C-H bonds have higher s-character (
References
-
Xiao, K.-J., Lin, D. W., Miura, M., Zhu, R.-Y., Gong, W., Wasa, M., & Yu, J.-Q. (2014).[5] Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand.[5] Journal of the American Chemical Society, 136(22), 8138–8142. [Link]
-
Xiao, L.-J., Hong, K., Luo, F., Hu, L., Ewing, W. R., Yeung, K.-S., & Yu, J.-Q. (2020).[6] PdII-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9594–9600.[6] [Link]
-
Mykhailiuk, P. K. (2019). In situ generation of bicyclo[1.1.0]butanes for the synthesis of 1,3-disubstituted cyclobutanes. Angewandte Chemie International Edition, 58(10), 2966-2970. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Substituted Cyclobutane Stereoisomers
Introduction: The Critical Role of Stereoisomer Separation in Cyclobutane Chemistry
Substituted cyclobutanes are foundational structural motifs in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Their unique, strained four-membered ring system provides a rigid scaffold that can precisely orient functional groups for molecular recognition, making them invaluable in drug development. However, the synthesis of these molecules often yields complex mixtures of stereoisomers (enantiomers and diastereomers), each potentially possessing dramatically different pharmacological and toxicological profiles.[3]
Consequently, the accurate separation, identification, and quantification of each stereoisomer are not merely analytical exercises; they are regulatory necessities and fundamental to ensuring the safety and efficacy of a potential therapeutic. This guide serves as a technical resource for researchers, chemists, and drug development professionals facing the challenges of separating stereoisomers of substituted cyclobutane derivatives. It provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues and streamline method development.
Part 1: Strategic Method Selection
Choosing the correct separation technique is the most critical decision in resolving cyclobutane stereoisomers. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), each with distinct advantages.
Diagram: Decision Workflow for Separation Technique
Caption: Decision tree for selecting a primary separation strategy.
Frequently Asked Questions: Method Selection
Q1: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for my cyclobutane derivatives?
A1: SFC is often the superior choice and should be your primary screening tool for several reasons.[3] First, SFC typically provides faster analysis and equilibration times due to the low viscosity of the supercritical CO2 mobile phase.[3][4] This allows for higher flow rates without generating excessive backpressure, significantly accelerating method development.[3] Second, SFC is considered a "greener" technique as it drastically reduces the consumption of organic solvents.[4][5] For many chiral separations, SFC can offer different, and sometimes superior, selectivity compared to HPLC.[3]
Choose SFC when:
-
High-throughput screening is required.
-
Rapid purification is the goal.
-
The compound has good solubility in alcohol/CO2 mixtures.
-
Reducing solvent waste is a priority.
Q2: In what scenarios is HPLC still the preferred method?
A2: While SFC has many advantages, HPLC remains a robust and universally available technique.[6] HPLC is particularly advantageous when dealing with cyclobutane derivatives that have poor solubility in the common SFC mobile phases (CO2/methanol/ethanol). The vast range of available reversed-phase and normal-phase solvents in HPLC provides a wider chemical space for optimizing selectivity.
Choose HPLC when:
-
Your compound is highly polar and requires aqueous mobile phases for elution.
-
You are working with an established, validated HPLC method that is difficult to transfer.
-
Your laboratory does not have access to an SFC system.
-
The compound exhibits better selectivity under HPLC conditions found during initial screening.[7]
Part 2: Troubleshooting Guide for Chiral Chromatography (HPLC & SFC)
This section addresses the most common problems encountered during the chromatographic separation of cyclobutane enantiomers and diastereomers.
Scenario 1: Poor or No Resolution (Rs < 1.5)
Q3: I'm not seeing any separation between my enantiomers on a polysaccharide-based chiral column. What is the first thing I should change?
A3: The first and most impactful parameter to change is the organic modifier (in SFC) or the polar component of the mobile phase (in normal-phase HPLC). The nature of the alcohol (e.g., methanol, ethanol, isopropanol) profoundly influences the hydrogen bonding and dipole-dipole interactions between your analyte and the chiral stationary phase (CSP).
Troubleshooting Protocol: Mobile Phase Optimization
-
Initial Condition: Start with a standard mobile phase, for example, 80:20 Hexane/Isopropanol (IPA) for HPLC or 80:20 CO2/Methanol (MeOH) for SFC.
-
Change Alcohol Type: If MeOH fails, switch to Ethanol (EtOH). If EtOH fails, switch to IPA. The increasing steric bulk from MeOH to IPA can fundamentally alter the way your cyclobutane derivative fits into the chiral grooves of the polysaccharide polymer, often inducing separation.
-
Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. A lower percentage (e.g., 10%) increases retention time and allows for more interaction with the CSP, potentially improving resolution.[8] Conversely, a higher percentage (e.g., 30-40%) can sometimes improve peak shape for more polar analytes.
-
Introduce Additives: If changing the alcohol is insufficient, introduce a small amount (0.1%) of an acidic or basic additive.
-
For acidic cyclobutanes (e.g., containing a carboxylic acid): Add trifluoroacetic acid (TFA) or acetic acid.
-
For basic cyclobutanes (e.g., containing an amine): Add diethylamine (DEA) or ammonia. These additives suppress the ionization of the analyte and the stationary phase, reducing peak tailing and often improving chiral recognition.
-
Q4: I've tried multiple mobile phases and still have no resolution. Is it time to change the column?
A4: Yes. Chiral recognition is an empirical process.[9] If extensive mobile phase screening on one CSP fails, the analyte's structure is likely incompatible with that specific chiral selector. A systematic screening of different CSPs is the next logical step.[10]
Table 1: Recommended Primary Screening Columns for Cyclobutane Derivatives
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Recognition Mechanism | Best For Cyclobutanes With... |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD, Lux® Amylose-1 | π-π interactions, H-bonding, steric inclusion | Aromatic rings, carbonyls, esters |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD, Lux® Cellulose-1 | H-bonding, dipole-dipole, steric inclusion | Amides, carbamates, alcohols, good H-bond donors/acceptors |
| Cellulose tris(4-methylbenzoate) | CHIRALCEL® OJ | Steric fit, π-π interactions | Bulky groups, aromatic systems |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | CHIRALPAK® IG | Halogen bonding, π-π interactions, H-bonding | Halogenated structures, diverse functional groups |
This table provides general guidance. Successful separation is highly analyte-dependent.
Scenario 2: Poor Peak Shape (Tailing or Fronting)
Q5: My peaks are tailing significantly, which is preventing accurate integration. What are the likely causes?
A5: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by issues within the HPLC/SFC system itself.
Causality and Solutions for Peak Tailing:
-
Cause 1: Secondary Ionic Interactions: Residual silanols on the silica support can interact with basic analytes, or your acidic analyte may be interacting with basic sites on the CSP.
-
Solution: Add an appropriate mobile phase additive (0.1% DEA for bases, 0.1% TFA for acids) to mask these sites and ensure the analyte is in a single ionic state.[8]
-
-
Cause 2: Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[2][11]
-
Solution: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves, you have identified the issue.
-
-
Cause 3: Contamination: Strongly adsorbed impurities from previous injections can create active sites at the head of the column.[12]
-
Solution: Flush the column with a strong, compatible solvent. For immobilized columns, solvents like Tetrahydrofuran (THF) can be used. For coated columns, flushing with 100% IPA is a safer option.[12] Always check the column's instruction manual for solvent compatibility.
-
-
Cause 4: Mismatched Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause the peak to distort as it enters the column.[12][13]
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase.
-
Diagram: Troubleshooting Poor Peak Shape
Caption: A systematic workflow for diagnosing and fixing poor peak shape.
Scenario 3: Irreproducible Retention Times & Resolution
Q6: My retention times are drifting from one injection to the next. What's causing this instability?
A6: Retention time instability is a classic sign of an unequilibrated system or fluctuating experimental conditions.
Key Factors for Stability:
-
Column Equilibration: Chiral columns, particularly in HPLC, can require long equilibration times (30-60 minutes or more) when a new mobile phase is introduced. Ensure the baseline is flat and stable before injecting your sample.
-
Temperature Control: Column temperature is a critical parameter.[14] Even small fluctuations in ambient temperature can alter mobile phase viscosity and partitioning behavior, leading to drift.[11]
-
Solution: Always use a thermostatted column compartment and set it to a stable temperature, typically between 25°C and 40°C.
-
-
Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If using premixed solvents, be aware that volatile components can evaporate over time, changing the composition.
-
System Leaks: A leak in the pump, injector, or fittings can cause the flow rate to fluctuate, leading to unstable retention times.[13] A systematic pressure test can help identify leaks.
Part 3: Experimental Protocol
Protocol: Generic Chiral Screening for a Novel Cyclobutane Derivative by SFC
This protocol outlines a standard procedure for rapidly screening four primary chiral columns to find a promising lead for method development.
-
System Preparation:
-
System: Supercritical Fluid Chromatography (SFC) system with a column switching valve.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvents): 1: Methanol, 2: Ethanol, 3: Isopropanol.
-
Columns: Install four primary screening columns (e.g., from Table 1) into the switching valve.
-
-
Sample Preparation:
-
Dissolve the cyclobutane derivative in Ethanol or the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Screening Method Parameters:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV, at the analyte's λmax.
-
Gradient: 5% to 40% Co-solvent over 5 minutes, hold at 40% for 1 minute.
-
-
Execution of Screening Sequence:
-
Create an automated sequence that runs the gradient with each of the three co-solvents on each of the four columns.
-
This will result in a total of 12 analytical runs.
-
Ensure a proper column equilibration step is included in the sequence each time the column or mobile phase is switched.
-
-
Data Analysis:
-
Review the 12 chromatograms.
-
Identify the column and co-solvent combination that provides the best selectivity (α) and resolution (Rs).
-
This "hit" condition will be the starting point for further optimization (e.g., running isocratic methods, fine-tuning the co-solvent percentage).
-
References
- Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Daicel Chiral Technologies URL
- Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL
- Source: National Institutes of Health (NIH)
- Title: A modular approach to prepare enantioenriched cyclobutanes: synthesis of (+)
- Title: Real Solutions to Improve Your HPLC Peak Resolution Source: Thermo Fisher Scientific URL
- Title: Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization Source: ResearchGate URL
- Title: Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC)
- Title: Supercritical fluid chromatography of stereoisomers Source: ResearchGate URL
- Title: Selection Method of Chiral Stationary Phases Source: Sumika Chemical Analysis Service URL
- Title: Problem with peaks resolution in HPLC Source: ResearchGate URL
- Title: Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition Source: Journal of the American Chemical Society URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis Source: OMICS International URL
- Title: Phenomenex Publishes Guide for Chiral Column Selection Source: Phenomenex URL
- Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL
- Title: CHIRAL STATIONARY PHASES Source: RESTEK URL
- Title: Choosing the Right Chiral Column for Your Application Source: Daicel Chiral Technologies URL
- Title: Review of Chiral Stationary Phase Development and Chiral Applications Source: LCGC North America URL
- Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL
- Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL
- Title: What is Supercritical Fluid Chromatography (SFC) Chromatography?
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL
- Title: How to Master Supercritical Fluid Chromatography (SFC)
- Title: Chiral HPLC Separations Source: Phenomenex URL
Sources
- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular approach to prepare enantioenriched cyclobutanes: synthesis of (+)-rumphellaone A - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05444D [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 5. omicsonline.org [omicsonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. youtube.com [youtube.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Overcoming Challenges in the Purification of Hydrophilic Cyclobutane Compounds
Welcome to the technical support center dedicated to navigating the intricate challenges of purifying hydrophilic cyclobutane compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique purification hurdles presented by this class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
The Dichotomy of the Hydrophilic Cyclobutane Moiety
Hydrophilic cyclobutane compounds are of increasing interest in medicinal chemistry, offering a unique combination of a rigid, three-dimensional scaffold with aqueous solubility.[1][2] However, this very combination presents a significant purification challenge. The high polarity makes them difficult to retain on traditional reversed-phase chromatography media, while the inherent ring strain of the cyclobutane moiety can lead to instability under certain purification conditions.[3][4] This guide will equip you with the knowledge and troubleshooting strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why do my hydrophilic cyclobutane compounds show poor or no retention on my C18 column?
A1: This is a classic issue stemming from the high polarity of your compound. Standard C18 columns rely on hydrophobic interactions for retention.[5][6] Highly hydrophilic molecules have a low affinity for the nonpolar stationary phase and are eluted with the solvent front. To address this, you need to consider alternative chromatographic techniques that are better suited for polar analytes.[7]
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my compounds?
A2: HILIC is a powerful technique for separating polar and hydrophilic compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amine functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[9][10] This makes HILIC an excellent choice for hydrophilic cyclobutane compounds that are poorly retained in reversed-phase chromatography.[11]
Q3: Can I still use reversed-phase chromatography for my hydrophilic cyclobutane compounds?
A3: Yes, with certain modifications. Several modern reversed-phase columns are designed to offer enhanced retention for polar compounds. These include columns with:
-
Polar-embedded phases: These have a polar group embedded within the alkyl chain, which promotes wetting of the stationary phase with highly aqueous mobile phases and provides an additional interaction mechanism for polar analytes.
-
Polar-endcapped phases: These use a polar group to endcap the residual silanols on the silica surface, reducing undesirable secondary interactions and improving peak shape for polar compounds.
For many polar analytes, these specialized reversed-phase columns can provide adequate retention and separation.[7]
Q4: My cyclobutane compound appears to be degrading on the column. What could be the cause?
A4: The inherent ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) makes it more susceptible to ring-opening reactions compared to larger cycloalkanes.[4] This instability can be exacerbated by certain chromatographic conditions:
-
Extreme pH: Both highly acidic and highly basic mobile phases can catalyze the cleavage of the cyclobutane ring.
-
Active sites on the stationary phase: Uncapped silanols on silica-based columns can act as acidic sites, promoting degradation.
-
Elevated temperatures: Higher temperatures can provide the activation energy needed for ring-opening.
It is crucial to screen for pH and temperature stability of your compound before committing to a purification method.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing)
Symptom: Your chromatographic peak is asymmetrical, with a pronounced "tail" on the trailing edge.
Causality: Peak tailing for polar compounds is often caused by secondary interactions with the stationary phase, most commonly with acidic silanol groups on silica-based columns.[12] This leads to a mixed-mode retention mechanism where some molecules are retained longer than others, resulting in a tailed peak.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess the Scope: Determine if the tailing affects a single peak or all peaks in the chromatogram. Tailing of all peaks often points to a physical problem with the column or system, such as a partially blocked frit.[13]
-
Mobile Phase Modification: If a specific peak is tailing, especially a basic compound, it is likely interacting with residual silanols. Adding a small amount of a basic modifier like ammonium hydroxide or triethylamine to the mobile phase can help to saturate these active sites and improve peak shape.
-
Stationary Phase Selection: If mobile phase modification is not effective or desirable, consider switching to a column with a more inert surface, such as one with thorough end-capping or a polar-embedded phase.[7]
Problem 2: Low Recovery or No Elution
Symptom: The amount of compound recovered after purification is significantly lower than expected, or the compound does not elute from the column at all.
Causality: For highly hydrophilic compounds, irreversible adsorption onto the stationary phase can be a major issue, particularly with normal-phase chromatography on bare silica. The polar functional groups of the analyte can form strong hydrogen bonds with the silanol groups of the silica, leading to very strong retention.
Troubleshooting Workflow:
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. nacalai.com [nacalai.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. agilent.com [agilent.com]
- 11. velocityscientific.com.au [velocityscientific.com.au]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Screening for Alternative and Greener Solvents in Cyclobutane Chemistry
Welcome to the technical support center for advancing cyclobutane chemistry through the adoption of greener and more sustainable solvent systems. This guide is designed for researchers, scientists, and drug development professionals who are looking to innovate while minimizing environmental impact. In the pharmaceutical industry, solvents account for a significant portion of the waste generated, making solvent selection a critical aspect of green chemistry.[1][2] This resource provides practical, evidence-based guidance to navigate the complexities of solvent choice in the synthesis of cyclobutane-containing molecules, which are vital scaffolds in medicinal chemistry.[3]
Section 1: The Imperative for Greener Solvents in Cyclobutane Synthesis
Cyclobutane moieties are integral to a wide array of pharmaceuticals and bioactive molecules due to their unique conformational constraints, which can enhance binding affinity and metabolic stability.[3] The synthesis of these strained ring systems, often achieved through [2+2] photocycloadditions or other cycloaddition reactions, traditionally relies on conventional solvents that are now under scrutiny for their environmental, health, and safety (EHS) profiles.[4][5] The principles of green chemistry compel us to seek safer, more sustainable alternatives that do not compromise reaction efficiency or selectivity.[6]
Why Transition to Greener Solvents?
-
Regulatory Compliance: Regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe are increasingly restricting the use of hazardous solvents, compelling the adoption of safer alternatives.[7][8][9]
-
Environmental Responsibility: Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable feedstocks, reducing the overall environmental footprint of chemical processes.[10][11]
-
Enhanced Safety: Many green solvents exhibit lower volatility, higher flash points, and reduced peroxide-forming tendencies, contributing to a safer laboratory environment.[12][13][14]
-
Process Efficiency: In some cases, greener solvents can offer improved reaction performance, including better yields and selectivities, and can simplify downstream processing and purification.[15][16]
Section 2: Troubleshooting Guide for Green Solvent Implementation
Transitioning to novel solvent systems can present unique challenges. This section addresses common issues encountered during the screening and implementation of greener solvents in cyclobutane synthesis, providing a systematic approach to troubleshooting.
Issue 1: Low or No Product Yield
Question: I've substituted a conventional solvent with a recommended green alternative in my [2+2] cycloaddition, but the yield of my cyclobutane product has dropped significantly. What should I do?
Answer: A drop in yield is a common initial observation when changing a critical reaction parameter like the solvent. The solvent plays a multifaceted role in a chemical reaction, influencing reactant solubility, transition state stabilization, and even the photochemical properties of the system. Here’s a troubleshooting workflow:
Experimental Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol:
-
Verify Solubility: Ensure all reactants are fully soluble in the new solvent at the reaction temperature. Poor solubility is a primary cause of low yields. If solubility is an issue, consider gentle heating or the use of a co-solvent.
-
Solvent Polarity and Interactions: The polarity, hydrogen-bonding capacity, and coordinating ability of the solvent can dramatically affect the reaction. For example, solvent effects can influence the diastereoselectivity in intramolecular [2+2] photocycloadditions.[5]
-
Action: Consult solvent property tables (see Table 1) to select a green solvent with properties more analogous to the original solvent. Computational tools like COSMO-RS can also aid in predictive solvent screening.
-
-
Reaction Temperature and Time: Green solvents often have different boiling points than their conventional counterparts.
-
Action: If the reaction is not light-sensitive, consider increasing the temperature to enhance reaction rates. Monitor the reaction over a longer period, as the kinetics may be slower in the new medium.
-
-
Side Reactions: Some green solvents can be reactive under certain conditions. For instance, γ-Valerolactone (GVL) can undergo ring-opening in the presence of strong bases.[17]
-
Action: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any unexpected byproducts that may indicate a reaction with the solvent.
-
-
For Photochemical Reactions: The UV cutoff and polarity of the solvent are critical. A solvent that absorbs at the excitation wavelength will inhibit the reaction.
-
Action: Check the UV-Vis spectrum of the solvent. Ensure it is transparent in the desired wavelength range.
-
Issue 2: Altered Stereoselectivity
Question: My reaction now gives a different diastereomeric or enantiomeric ratio of the cyclobutane product. How can I address this?
Answer: The solvent can have a profound impact on the stereochemical outcome of a reaction by influencing the conformation of the transition state.
Decision Tree for Addressing Altered Stereoselectivity
Caption: Decision-making process for altered stereoselectivity.
Troubleshooting Steps:
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize or destabilize key transition states, altering the energy difference between diastereomeric pathways. This has been observed to even reverse selectivity in some cases.[5]
-
Action: Experiment with both protic and aprotic green solvents to probe the effect of hydrogen bonding.
-
-
Solvent Polarity: A change in solvent polarity can alter the dipole moments of the transition states, thereby affecting the stereoselectivity.
-
Action: Screen a range of green solvents with varying dielectric constants (see Table 1).
-
-
Viscosity: Highly viscous solvents can impact diffusion rates and may influence selectivity in certain reactions.
-
Epimerization: Check if the product is prone to epimerization under the reaction or workup conditions in the new solvent system.
-
Action: Analyze the diastereomeric ratio at different time points during the reaction and after workup. If epimerization is occurring, a modified workup or immediate purification may be necessary.
-
Issue 3: Difficult Product Isolation/Workup
Question: I'm having trouble with the workup. My new green solvent is difficult to remove, or it forms an emulsion during aqueous extraction.
Answer: The physical properties of green solvents can differ significantly from traditional solvents, necessitating adjustments to the workup procedure.
Troubleshooting Steps:
-
High Boiling Point Solvents (e.g., Cyrene™, GVL): These solvents are not easily removed by rotary evaporation.
-
Action:
-
Extraction: If your product is soluble in a lower-boiling, immiscible organic solvent (e.g., cyclopentyl methyl ether (CPME)), perform a liquid-liquid extraction. Cyrene™, for instance, is miscible with water, which can facilitate its removal during an aqueous workup.[18]
-
Distillation: For thermally stable products, consider short-path distillation to remove the high-boiling solvent.
-
-
-
Emulsion Formation: Some bio-based solvents can act as surfactants, leading to emulsions during aqueous workup.
-
Action:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Filtration: Passing the mixture through a pad of Celite or a phase separator can also be effective.
-
Solvent Choice: Consider a more hydrophobic green solvent like CPME, which often leads to cleaner phase separations.[15][19]
-
-
-
Water Miscibility: Solvents like ethanol or GVL are miscible with water, making standard aqueous extractions challenging.
-
Action:
-
"Salting Out": Add a salt (e.g., NaCl, K₂CO₃) to the aqueous mixture to decrease the mutual solubility of the organic solvent and water, inducing phase separation.
-
Alternative Purification: Rely on chromatography, crystallization, or distillation for product isolation.
-
-
Section 3: FAQs for Green Solvent Selection in Cyclobutane Chemistry
Q1: What are the most promising green solvents for cyclobutane synthesis?
A1: Several classes of green solvents are gaining traction. The optimal choice is highly reaction-dependent.
-
Ethers from Renewable Sources:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks, it's a great substitute for THF and dichloromethane (DCM).[6][20][21] It offers a higher boiling point, better stability in acidic and basic conditions, and forms an azeotrope with water for easier drying.[15][22]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point, low peroxide formation, and stability under acidic and basic conditions.[14][23][24] It is an excellent alternative to THF, MTBE, and dioxane.[16][19]
-
-
Bio-derived Polar Aprotic Solvents:
-
γ-Valerolactone (GVL): A biodegradable solvent derived from lignocellulosic biomass.[11] It's a promising replacement for DMF and NMP, but its stability with strong bases should be considered.[17]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that is a viable substitute for DMF and NMP.[4][18][25] It has a high boiling point and is miscible with water.[18][26]
-
-
Carbonates:
-
Dimethyl Carbonate (DMC): A low-toxicity solvent with a favorable environmental profile.[10]
-
Table 1: Comparison of Selected Green Solvents with Conventional Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility | Key Features & Considerations |
| Green Solvents | |||||
| 2-MeTHF | 80 | 0.86 | 6.2 | 4.1% (inversely soluble) | Renewable, higher boiling point than THF, good for Grignard reactions.[15][22] |
| CPME | 106 | 0.86 | 4.8 | 0.3% | Hydrophobic, low peroxide formation, stable to acid/base.[14][16][24] |
| γ-Valerolactone (GVL) | 207 | 1.05 | 36.5 | Miscible | Bio-derived, high boiling point, potential reactivity with bases.[11][17] |
| Cyrene™ | 227 | 1.25 | ~38 | Miscible | Bio-derived, replacement for DMF/NMP, high boiling point.[18] |
| Conventional Solvents | |||||
| Dichloromethane (DCM) | 40 | 1.33 | 9.1 | 2% | Volatile, suspected carcinogen.[8] |
| Tetrahydrofuran (THF) | 66 | 0.89 | 7.6 | Miscible | Forms explosive peroxides.[6] |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | 36.7 | Miscible | Reprotoxic, Substance of Very High Concern (SVHC).[17] |
Q2: How do I choose the right green solvent to start with?
A2: A good starting point is to use a solvent selection guide, such as the one developed by GSK, to compare the EHS profiles of different solvents.[1] Then, consider the following:
-
Match Physicochemical Properties: Try to match the properties of the new solvent (polarity, boiling point, etc.) to the solvent used in the original procedure.
-
Reaction Type:
-
For Grignard or organometallic reactions , 2-MeTHF and CPME are excellent choices due to their ether-like nature and stability.[15][19]
-
For reactions requiring polar aprotic conditions , consider Cyrene™ or GVL as alternatives to DMF or NMP.[4]
-
For photocycloadditions , ensure the solvent has a suitable UV cutoff and does not quench the excited state.
-
Q3: Are there computational tools to help predict the best green solvent?
A3: Yes, the use of artificial intelligence and machine learning models for solvent prediction is a rapidly advancing field.[27][28][29] These models can predict suitable solvents based on reaction data from large databases, and some are being developed to incorporate green chemistry principles.[27][29] While not yet a replacement for experimental screening, these tools can help prioritize candidates and reduce the experimental burden.
Q4: What are the key safety precautions when working with new green solvents?
A4: While "green" solvents are generally safer, they are still chemicals and require proper handling.
-
Review the Safety Data Sheet (SDS): Always consult the SDS for specific handling, storage, and disposal information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13][30]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when heating solvents.[13][31]
-
Storage: Store solvents according to their specific requirements, away from ignition sources.[13]
Section 4: Conclusion
The transition to greener solvents in cyclobutane chemistry is not merely an environmental aspiration but a scientific and industrial necessity. By understanding the unique properties of these novel solvents and employing a systematic, informed approach to troubleshooting, researchers can overcome the initial challenges and unlock the potential for more sustainable and efficient chemical synthesis. This guide provides a foundational framework for this endeavor, encouraging a proactive and evidence-based approach to greening your chemistry.
References
-
Schilter, O. T., Baldassari, C., Laino, T., & Schwaller, P. (2023). Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy. ChemRxiv. [Link]
-
Subirós-Funosas, R., et al. (2022). Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules. [Link]
-
Schwaller, P., et al. (2023). Predicting the right Reaction Solvents in Organic Synthesis using Artificial Intelligence. arXiV. [Link]
-
Schilter, O. T., et al. (2023). Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy. ChemRxiv. [Link]
-
Watanabe, K. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography for Purity Assessment of Synthetic Compounds
For researchers, scientists, and professionals in drug development, the unambiguous determination of a synthetic compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as the principal technique for purity assessment. We will delve into the causality behind methodological choices, present a robust experimental framework, and objectively compare HPLC with alternative technologies, supported by experimental data and authoritative standards.
The Foundational Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] Its preeminence in purity assessment stems from its versatility, high resolution, and well-established protocols.[1] The fundamental principle of HPLC involves the distribution of an analyte between a liquid mobile phase and a solid stationary phase packed within a column.[3] As the mobile phase carries the sample through the column, different components interact with the stationary phase to varying degrees based on their physicochemical properties, leading to their separation.[3][4]
In the context of purity analysis, the goal is to separate the main synthetic compound from any impurities, which may include starting materials, by-products, intermediates, or degradation products.[5][6] Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a non-polar stationary phase (like C18) and a polar mobile phase.[4][7] This setup allows for the effective separation of a wide range of organic molecules.[7]
Crafting a Robust HPLC Purity Assessment Method: A Step-by-Step Protocol
Developing a reliable HPLC method is critical for accurate purity determination. The process is not merely a set of prescribed steps but a systematic investigation to achieve optimal separation. A generic broad gradient method is often the starting point for analyzing new chemical entities, as it typically allows for the elution and separation of most components in a sample.[8]
Experimental Protocol: Purity Determination by RP-HPLC
Objective: To develop and validate a stability-indicating RP-HPLC method to determine the purity of a synthetic compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
HPLC-grade water, acetonitrile (ACN), and a suitable acidic modifier (e.g., trifluoroacetic acid (TFA) or formic acid).[4][9]
-
The synthetic compound to be tested.
2. Initial Method Development (Scouting Gradient):
-
Rationale: A broad gradient is employed to quickly assess the complexity of the sample and determine the approximate elution conditions for the main compound and any impurities.[8]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and linearly increase to a high percentage (e.g., 95-100%) over 15-20 minutes. This is followed by a hold at high organic content and then re-equilibration at the initial conditions.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Monitor at a wavelength where the main compound and expected impurities absorb, often around 214 nm for peptide bonds or 254 nm for aromatic compounds.[4][10] A DAD is preferable as it can provide spectral information to assess peak purity.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
3. Method Optimization:
-
Rationale: The initial scouting run provides the basis for refining the separation. The goal is to achieve baseline resolution between the main peak and all impurity peaks.
-
Gradient Adjustment: Modify the gradient slope and duration based on the initial chromatogram. If impurities are closely eluting, a shallower gradient in that region will improve resolution.[8]
-
Mobile Phase Modifier: The choice of acid (TFA, formic acid, phosphoric acid) can significantly impact peak shape, especially for basic compounds.[8]
-
Column Chemistry: If adequate separation is not achieved on a C18 column, screening alternative stationary phases (e.g., C8, Phenyl, or F5) can provide different selectivity.
4. Data Analysis and Purity Calculation:
-
Area Percent Method: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.[9]
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Peak Purity Analysis: When using a DAD, the software can compare the UV spectra across a single peak. A pure peak will have a consistent spectrum, while co-eluting impurities will cause spectral dissimilarities.[11]
5. Forced Degradation Studies (for Stability-Indicating Methods):
-
Rationale: To ensure the method can separate the main compound from its degradation products, forced degradation studies are essential, particularly in pharmaceutical development. This involves subjecting the compound to stress conditions like acid/base hydrolysis, oxidation, and heat.[1][11]
-
Procedure: Treat the sample with agents like 1N HCl, 1N NaOH, and hydrogen peroxide at elevated temperatures. Analyze the stressed samples using the developed HPLC method to confirm that any degradation peaks are well-resolved from the main compound.[1]
Below is a diagram illustrating the workflow for developing an HPLC purity method.
graph HPLC_Method_Development { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Define Method Goal:\nPurity Assessment"]; B [label="Initial Parameter Selection\n(Column, Mobile Phase, Detector)"]; C [label="Run Scouting Gradient\n(e.g., 5-95% ACN)"]; D [label="Evaluate Chromatogram\n(Resolution, Peak Shape)"]; E [label="Optimization Needed?"]; F [label="Optimize Method\n(Adjust Gradient, pH, Column)"]; G [label="Final Method Achieved"]; H [label="Perform Forced Degradation\n(Acid, Base, Oxidation)"]; I [label="Validate Method\n(Specificity, Linearity, Robustness)"];
A -> B; B -> C; C -> D; D -> E; E -> F [label="Yes"]; E -> G [label="No"]; F -> C; G -> H; H -> I; }
Caption: Workflow for HPLC Purity Method Development.Comparative Analysis: HPLC and Its Alternatives
While HPLC is a cornerstone technique, other methods offer distinct advantages in specific scenarios.[1] The choice of the most appropriate technique depends on factors like the nature of the compound, the required speed, and available instrumentation.[7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | A more advanced version of HPLC using smaller particles (<2 µm) and higher pressures.[12] | Uses a supercritical fluid (often CO2) as the mobile phase.[1][13] | Separation of volatile compounds in the gas phase.[1] | Direct quantification against a certified internal standard without chromatographic separation.[7] |
| Speed | Moderate | Very Fast | Very Fast | Fast | Slow (for sample prep and analysis) |
| Resolution | High | Very High[12] | High, especially for chiral separations.[1] | Very High | Not applicable (no separation) |
| Sensitivity | Good | Excellent[12] | Good | Excellent | Moderate |
| Solvent Usage | High | Low | Very Low (greener alternative).[1][13] | Low | Moderate |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[1] | Similar to HPLC, but ideal for complex mixtures.[12] | Chiral and achiral compounds; good for less polar molecules.[1] | Volatile and thermally stable compounds.[1] | Any compound with a unique NMR signal. |
| Instrumentation Cost | Moderate | High | High | Moderate | Very High |
When to Choose an Alternative over HPLC:
-
UHPLC: For high-throughput screening or when analyzing highly complex samples requiring maximum resolution.[12]
-
SFC: For chiral separations and as a "greener" alternative to reduce organic solvent consumption. It is often faster than HPLC.[1][13]
-
GC: When the compound and its potential impurities are volatile and thermally stable.[1]
-
qNMR: As a primary method for determining purity without needing a reference standard of the analyte itself. It provides a direct measure of purity against a certified internal standard.[7]
-
LC-MS: For in-depth impurity profiling and structural elucidation, as it provides mass information for each separated peak.[7]
The following decision tree can guide the selection of an appropriate purity assessment technique.
Caption: Decision Tree for Purity Analysis Method Selection.
Adherence to Regulatory Standards
In the pharmaceutical industry, purity assessment is strictly governed by guidelines from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[6][14] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][15] Analytical procedures used for purity testing must be validated according to ICH Q2 guidelines to ensure they are suitable for their intended purpose.[14]
Conclusion
High-Performance Liquid Chromatography remains the gold standard for the purity assessment of synthetic compounds due to its robustness, versatility, and high resolving power.[1] A well-developed and validated HPLC method provides reliable and accurate data, which is essential for research, development, and quality control. While alternative techniques like UHPLC, SFC, and qNMR offer specific advantages in terms of speed, sustainability, and primary quantification, HPLC provides a universally applicable and cost-effective solution for most purity determination challenges. The choice of technique should always be guided by the specific properties of the compound, the analytical requirements, and the regulatory context.
References
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- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Benchchem.
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How can I determine the purity of an isolated compound? (2013, January 30). ResearchGate. Available at: [Link]
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(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021, July 18). ResearchGate. Available at: [Link]
- Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis.
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- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
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- USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11).
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Waters Corporation.
- HPLC method for purifying organic compounds. Google Patents.
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High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024, September 1). Preprints.org. Available at: [Link]
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QUANTITATIVE PERFORMANCES OF UHPSFC AND UHPLC : A COMPARATIVE STUDY. ORBi. Available at: [Link]
- HPLC Basics – Essential Guide to Chromatography Principles. (2025, February 17). KNAUER.
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Let's get critical! SFC vs. HPLC. Buchi.com. Available at: [Link]
- HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex.
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A Comparative Guide to Computational Predictions and Experimental Results for Cyclobutane Conformations
For researchers, scientists, and professionals in drug development, a precise understanding of molecular conformation is paramount. The cyclobutane ring, a motif of increasing importance in medicinal chemistry, presents a fascinating case study in conformational analysis.[1][2] Its puckered nature, a delicate balance of angle and torsional strain, dictates its interaction with biological targets and ultimately its pharmacological activity.[1][3][4] This guide provides an in-depth comparison of computational and experimental methods used to elucidate the conformation of cyclobutane, offering insights into the strengths and limitations of each approach.
The Puckered Nature of Cyclobutane: A Balancing Act
Unlike the planar depiction often seen in textbooks, cyclobutane is not flat. A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms.[3][4][5] To alleviate this, the ring "puckers" into a bent, butterfly-like conformation.[3][4][6] This puckering reduces torsional strain but slightly increases angle strain, as the C-C-C bond angles deviate from the ideal 90 degrees to around 88 degrees.[1][3][4][7] The interplay between these opposing forces results in a dynamic equilibrium between two equivalent puckered conformations.
The degree of this puckering is a critical determinant of a molecule's three-dimensional shape and can be quantified by the puckering amplitude and phase angle. Understanding these parameters is crucial for predicting how a cyclobutane-containing molecule will fit into a binding pocket or interact with other molecules.
Computational Approaches to Cyclobutane Conformation
Computational chemistry offers a powerful toolkit for predicting and analyzing the conformational landscape of molecules like cyclobutane. These methods range from rapid, classical mechanics-based approaches to more computationally intensive quantum mechanical calculations.
Molecular mechanics methods, also known as force-field methods, treat molecules as a collection of atoms held together by springs. The energy of a given conformation is calculated based on a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
Key Strengths:
-
Speed: MM calculations are computationally inexpensive, allowing for the rapid exploration of the conformational space of large molecules.
-
Versatility: A wide variety of force fields are available, each optimized for different types of molecules. For cycloalkanes, force fields like MM3 and consistent force fields (CFF) have been developed to provide accurate results.[8][9][10]
Causality Behind Method Choice: The choice of force field is critical. For a simple hydrocarbon like cyclobutane, a general force field might suffice. However, for substituted cyclobutanes, particularly those with heteroatoms or complex functional groups, a more specialized force field that has been parameterized for such systems is necessary to achieve accurate predictions.
For a more rigorous and accurate description of molecular conformation, quantum mechanical methods are employed. Ab initio methods solve the Schrödinger equation from first principles, without empirical parameters. Density Functional Theory (DFT) is another quantum mechanical method that calculates the electron density of a system to determine its energy and other properties.
Key Strengths:
-
Accuracy: These methods can provide highly accurate predictions of molecular geometries, energies, and vibrational frequencies.[11][12][13]
-
Electronic Properties: They can also provide insights into the electronic structure of the molecule, which can be important for understanding its reactivity.
Trustworthiness and Self-Validation: The accuracy of ab initio and DFT calculations is highly dependent on the level of theory and the basis set used. A common practice for self-validation is to perform calculations with increasingly larger basis sets to ensure that the results have converged. Comparing the results to experimental data, where available, is the ultimate validation. High-level ab initio methods have been shown to provide excellent agreement with experimental determinations of the cyclobutane inversion barrier.[12]
Experimental Determination of Cyclobutane Conformation
Experimental techniques provide the ground truth for validating computational predictions. Several methods can be used to probe the three-dimensional structure of molecules in different phases.
X-ray crystallography provides a precise, static picture of a molecule's conformation in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of the atoms can be determined with high accuracy.
Key Strengths:
-
High Resolution: Can provide atomic-level detail of the molecular structure.
-
Direct Observation: Offers a direct visualization of the puckered conformation of the cyclobutane ring.[14]
Expertise in Interpretation: It is crucial to recognize that the conformation observed in a crystal structure is influenced by packing forces in the solid state. This conformation may not be the lowest energy conformation in solution or the gas phase. Therefore, crystallographic data should be interpreted in the context of other experimental and computational results.
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. By analyzing the coupling constants between protons on the cyclobutane ring, information about the dihedral angles and, consequently, the degree of puckering can be obtained.
Key Strengths:
-
Solution-Phase Analysis: Provides information about the conformation in a biologically relevant environment.
-
Dynamic Information: Can be used to study the interconversion between different puckered conformations.[14]
For volatile compounds, gas electron diffraction can be used to determine the molecular structure in the gas phase. This technique involves scattering a beam of electrons off the molecules and analyzing the resulting diffraction pattern.
Key Strengths:
-
Gas-Phase Structure: Provides information about the intrinsic conformation of the molecule, free from solvent or crystal packing effects.
-
Complementary to Other Methods: The data obtained from gas electron diffraction can be used in conjunction with spectroscopic data to refine the molecular structure.[13][15]
Comparison of Computational Predictions with Experimental Results
A synergistic approach that combines both computational and experimental methods provides the most comprehensive understanding of cyclobutane conformation.[14] Computational methods can be used to generate and rank the energies of different possible conformations, while experimental techniques can then be used to validate these predictions and provide a definitive picture of the molecule's structure.
Quantitative Data Summary
The following table summarizes key conformational parameters for cyclobutane obtained from various computational and experimental studies.
| Parameter | Computational Method | Predicted Value | Experimental Technique | Measured Value | Reference |
| Puckering Dihedral Angle (θ) | Ab initio (High-Level) | 29.59° | Gas Electron Diffraction | 27.9 ± 1.6° | [12][13][15] |
| Puckering Dihedral Angle (θ) | CCSD(T)/aug-cc-pVTZ | 29.68° | Gas Electron Diffraction/IR | 28.8 ± 1.1° | [16] |
| Inversion Barrier | Ab initio (High-Level) | 482 cm⁻¹ | Infrared Spectroscopy | ~510 cm⁻¹ | [11][12] |
| C-C Bond Length | 6-31G* | 1.554 Å | Gas Electron Diffraction | 1.554 ± 0.001 Å | [17][18] |
Note: The puckering dihedral angle is a measure of the deviation from planarity.
Workflow for Comparing Computational and Experimental Data
The following diagram illustrates a typical workflow for comparing computational predictions with experimental results for cyclobutane conformations.
Caption: A workflow diagram illustrating the synergy between computational and experimental methods.
Experimental Protocol: Conformational Search using Molecular Mechanics
This protocol outlines a general procedure for performing a conformational search of a substituted cyclobutane using a molecular mechanics force field.
Objective: To identify the low-energy conformations of a given cyclobutane derivative.
Materials:
-
A computer with molecular modeling software installed (e.g., Schrödinger Maestro, MOE, or open-source alternatives like Avogadro and GROMACS).
-
A 3D structure of the cyclobutane derivative of interest.
Procedure:
-
Structure Preparation:
-
Import the 3D structure of the cyclobutane derivative into the modeling software.
-
Ensure the initial structure is reasonable, with correct bond orders and atom types.
-
Add hydrogens if they are missing.
-
Perform an initial energy minimization to relieve any high-energy clashes.
-
-
Conformational Search Setup:
-
Select a suitable molecular mechanics force field (e.g., OPLS, MMFF, or a more specialized one if necessary).
-
Choose a conformational search method. Common methods include:
-
Systematic Search: Rotates each rotatable bond by a defined increment. This is thorough but computationally expensive for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): Randomly samples different conformations. More efficient for larger molecules.
-
Molecular Dynamics: Simulates the movement of atoms over time at a given temperature, exploring different conformations.
-
-
-
Execution of the Conformational Search:
-
Define the search parameters, such as the number of steps or the simulation time.
-
Set an energy window to save only the low-energy conformations. A typical window is 5-10 kcal/mol above the global minimum.
-
Run the conformational search.
-
-
Analysis of Results:
-
The software will generate a set of low-energy conformers.
-
Analyze the puckering of the cyclobutane ring in each conformer by measuring the puckering amplitude and phase angle.
-
Cluster the conformers based on their root-mean-square deviation (RMSD) to identify unique conformations.
-
Rank the conformers by their relative energies.
-
Self-Validation: To ensure the thoroughness of the search, it is advisable to repeat the conformational search with a different starting geometry or a different search method. If the same low-energy conformers are consistently found, it increases confidence in the results.
Visualizing Cyclobutane Puckering
The puckering of the cyclobutane ring can be described by a set of puckering coordinates. The following diagram illustrates the relationship between the planar and puckered conformations.
Caption: A diagram illustrating the transition from a planar to a puckered cyclobutane conformation.
Conclusion
The conformational analysis of cyclobutane is a prime example of how computational and experimental methods can be synergistically employed to gain a deep understanding of molecular structure. For researchers in drug discovery and development, a thorough grasp of these techniques is essential for the rational design of molecules with desired properties. By carefully comparing computational predictions with experimental data, a more accurate and reliable picture of molecular conformation can be achieved, ultimately leading to the development of more effective therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
